methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Description
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Properties
IUPAC Name |
methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-10-7-6(4)12-5(9)3-11-7/h2-3H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAXARHLQDMTCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=NC=C(N=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate: A Key Intermediate in Kinase Inhibitor Discovery
Executive Summary: Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is a highly functionalized heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. Its structural architecture, featuring the pyrrolo[2,3-b]pyrazine core, serves as a crucial "hinge-binding" motif in a multitude of kinase inhibitors. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, chemical reactivity, and strategic applications, particularly in the synthesis of targeted therapeutics. The strategic placement of a bromine atom, a methyl ester, and a reactive pyrrole nitrogen provides three distinct points for chemical modification, making it an exceptionally versatile building block for creating libraries of novel bioactive molecules.
The Pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrrolo[2,3-b]pyrazine core, an analogue of 7-azaindole, is recognized as a privileged scaffold in drug discovery. Its ability to form key hydrogen bonds with the hinge region of kinase enzymes—mimicking the interaction of adenine in ATP—has cemented its role in the development of targeted cancer therapies. Numerous compounds built upon this scaffold have been investigated for their potent inhibitory activity against various kinases, including Fibroblast Growth Factor Receptors (FGFRs), Bruton's tyrosine kinase (BTK), and Janus kinases (JAKs).[1][2] The subject of this guide, this compound, is not just a member of this class but a strategically designed precursor, engineered for facile diversification and lead optimization.
Physicochemical and Spectroscopic Profile
Physical and Chemical Properties
Detailed experimental data for the physical properties of this specific molecule, such as melting and boiling points, are not extensively reported in public literature. However, based on its structure and data from related compounds, a summary of its key characteristics is provided below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| CAS Number | 1422772-79-9 | [3][4] |
| Molecular Formula | C₈H₆BrN₃O₂ | [5] |
| Molecular Weight | 256.06 g/mol | [5] |
| Physical Form | Solid | |
| Purity | Typically ≥97% | [6] |
| Storage Conditions | Store in an inert atmosphere at 2-8°C, protected from light. | [7] |
The compound is expected to be soluble in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and moderately soluble in alcohols and chlorinated solvents. Its solubility in aqueous media is predicted to be low.
Expected Spectroscopic Signatures
While specific spectra for this compound are not publicly available, its structure allows for the confident prediction of its key spectroscopic features, which are essential for reaction monitoring and quality control.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the pyrrolo[2,3-b]pyrazine core. A sharp singlet around 3.9-4.1 ppm would be characteristic of the methyl ester (-OCH₃) protons. The N-H proton of the pyrrole ring would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which would be exchangeable with D₂O.
-
¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester will be the most downfield signal, typically in the 160-170 ppm range.
-
Mass Spectrometry: The mass spectrum is a definitive tool for confirming the identity of this compound. It will exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of a single bromine atom. Two peaks of nearly equal intensity will be observed at m/z 255 and 257, corresponding to the [M]⁺ and [M+2]⁺ ions containing the ⁷⁹Br and ⁸¹Br isotopes, respectively.
Chemical Reactivity: A Trifecta of Synthetic Handles
The true value of this compound lies in its versatile reactivity. The molecule offers three orthogonal sites for chemical modification, allowing for a systematic exploration of the chemical space around the core scaffold.
The C2-Bromo Group: Gateway to C-C and C-N Bond Formation
The bromine atom at the 2-position is the primary handle for diversification. It is ideally positioned for a variety of palladium-catalyzed cross-coupling reactions. This is the most common strategy for introducing substituents that can target specific pockets within a kinase active site to enhance potency and selectivity.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or heteroaryl moieties.
-
Sonogashira Coupling: Reaction with terminal alkynes, often used to create rigid linkers or probes.[8]
-
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, a crucial step in synthesizing many kinase inhibitors that require an amino linkage at this position.[9]
-
Stille Coupling: Reaction with organostannanes.
The choice of catalyst, ligand, and base is critical and must be optimized for the specific substrates being coupled to maximize yield and minimize side reactions.
The C7-Carboxylate Group: A Point for Solubility and Interaction Tuning
The methyl ester at the 7-position provides a secondary site for modification. Its primary transformation pathways include:
-
Ester Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) readily converts the ester to the corresponding carboxylic acid.[6] This introduces a charged group that can dramatically alter solubility or be used to form salt bridges with basic residues in a protein target.
-
Amide Formation: The resulting carboxylic acid can be coupled with a wide array of amines using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) to generate amides. This is a powerful tactic for extending the molecule into new regions of a binding site or for fine-tuning its pharmacokinetic properties.
The N5-Pyrrole Nitrogen: Modulating Properties and Directing Reactivity
The pyrrole N-H group is acidic and can be deprotonated with a suitable base.[10] This site can be functionalized to modulate the electronic properties of the aromatic system or to protect it during reactions at other positions.
-
N-Alkylation: Reaction with alkyl halides in the presence of a base (e.g., NaH, K₂CO₃) can introduce alkyl groups.
-
N-Arylation: Buchwald-Hartwig or Ullmann coupling can be used to attach aryl groups.
-
N-Protection: The nitrogen is often protected with groups like tosyl (Ts) or benzenesulfonyl (Bs) to increase stability or prevent unwanted side reactions during subsequent synthetic steps.[11][12] These protecting groups can typically be removed under specific conditions to regenerate the N-H bond.
Proposed Synthetic Strategy and Experimental Protocol
The synthesis of the title compound can be envisioned through a multi-step sequence, leveraging established methodologies for constructing the pyrrolo[2,3-b]pyrazine core. The following represents a logical and field-proven approach.
Conceptual Synthetic Workflow
The synthesis logically begins with a functionalized pyrazine precursor. A key step is the introduction of the pyrrole ring via an intramolecular cyclization, followed by functional group manipulations to install the bromide and the carboxylate.
Step-by-Step Protocol (Illustrative)
This protocol is a representative example based on common organic synthesis techniques for similar heterocyclic systems.[12]
Step 1: Synthesis of the Pyrrolo[2,3-b]pyrazine Core
-
Rationale: This step aims to construct the core bicyclic system from a commercially available or readily synthesized aminopyrazine derivative. An intramolecular cyclization is a common and efficient strategy.
-
Procedure: a. Dissolve a suitable 2-amino-3-alkynylpyrazine precursor in a high-boiling polar aprotic solvent like N,N-dimethylacetamide (DMAc). b. Add a mild base, such as sodium tert-butoxide (1.0–1.5 equivalents), portion-wise at room temperature.[12] The use of a mild base is crucial to prevent decomposition or unwanted side reactions. c. Heat the reaction mixture to 50–80°C and monitor by TLC or LC-MS until the starting material is consumed (typically 1-4 hours). d. Cool the reaction to room temperature and quench by pouring it into water. e. Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by flash column chromatography to yield the 5H-pyrrolo[2,3-b]pyrazine intermediate.
Step 2: Regioselective Bromination at C2
-
Rationale: The electron-rich pyrrole ring is susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation. The C2 position is generally the most nucleophilic and therefore the most reactive site.
-
Procedure: a. Dissolve the 5H-pyrrolo[2,3-b]pyrazine intermediate in a solvent such as DMF or THF. b. Cool the solution to 0°C in an ice bath. c. Add N-Bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise, keeping the temperature below 5°C. d. Allow the reaction to stir at 0°C or room temperature while monitoring its progress. e. Upon completion, quench the reaction with aqueous sodium thiosulfate solution. f. Extract the product, dry the organic layer, and concentrate. Purify by chromatography or recrystallization.
Step 3: Carboxylation and Esterification at C7
-
Rationale: Introducing the carboxylate at C7 can be challenging and often requires deprotonation with a strong base followed by quenching with a carbon dioxide source.
-
Procedure: a. Protect the N5-pyrrole nitrogen (e.g., with a tosyl group) to prevent interference.[11] b. Dissolve the N-protected 2-bromo-pyrrolo[2,3-b]pyrazine in anhydrous THF and cool to -78°C under an inert atmosphere (Argon or Nitrogen). c. Add a strong base such as n-butyllithium or LDA dropwise to selectively deprotonate the C7 position. d. After stirring for 30-60 minutes, bubble dry carbon dioxide gas through the solution or add crushed dry ice. e. Allow the mixture to warm to room temperature, then quench with saturated aqueous ammonium chloride. f. Extract the carboxylic acid product. g. Esterify the crude acid without further purification by dissolving it in methanol, adding a catalytic amount of sulfuric acid, and refluxing. h. Work up the reaction and purify the final methyl ester product, followed by deprotection of the N5 position if required.
Applications in Drug Discovery: A Scaffold for Kinase Inhibition
The primary application of this compound is as a high-value intermediate for the synthesis of protein kinase inhibitors.[13] Kinases play a central role in cellular signaling, and their aberrant activity is a hallmark of many cancers.[1]
The pyrrolo[2,3-b]pyrazine scaffold acts as an ATP-competitive inhibitor. The nitrogen atoms in the pyrazine ring and the pyrrole N-H form critical hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, anchoring the molecule in place. The substituents introduced via the C2-bromo and C7-carboxylate positions can then be tailored to occupy adjacent hydrophobic pockets and interact with other residues, thereby achieving high potency and selectivity for the target kinase.[2][14]
For example, derivatives of this scaffold have shown potent activity against FGFR, which is frequently dysregulated in various cancers.[1][8] The synthesis of a library of analogues, where different groups are appended at the C2 position via Suzuki or Buchwald-Hartwig coupling, allows for the rapid exploration of structure-activity relationships (SAR) to identify candidates with optimal drug-like properties.
Safety and Handling
As with any laboratory chemical, this compound should be handled with appropriate care.
-
Hazard Classification: While specific toxicity data is limited, related heterocyclic compounds are often classified as irritants. It may cause skin, eye, and respiratory irritation.[7][15]
-
Precautions: Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is more than just a chemical compound; it is a versatile platform for innovation in medicinal chemistry. Its strategically placed functional groups provide a blueprint for the efficient synthesis of diverse molecular architectures. For researchers and scientists in drug development, this intermediate offers a reliable and adaptable starting point for the design and synthesis of next-generation targeted therapies, particularly in the highly competitive field of kinase inhibitors. Its continued use in academic and industrial research underscores its importance as a key building block in the quest for novel medicines.
References
- Benchchem. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine.
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PubChem. 5H-Pyrrolo[2,3-b]pyrazine. Available from: [Link]
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Zhang, C., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available from: [Link]
- Google Patents. CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine.
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National Institutes of Health. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Available from: [Link]
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National Center for Biotechnology Information. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available from: [Link]
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Royal Society of Chemistry. A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][15]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][15]benzazepines and evaluation of their bioactivity. Available from: [Link]
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MDPI. Bioactive Pyrrolo[2,1-f][11][12][15]triazines: Synthesis, Molecular Docking, In Vitro Cytotoxicity Assay and Antiviral Studies. Available from: [Link]
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Reagentia. Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate (1 x 500 mg). Available from: [Link]
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SciSpace. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]
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MDPI. Synthesis of Novel Methyl 7-[(Hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates and Antitumor Activity Evaluation. Available from: [Link]
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Royal Society of Chemistry. Carboxylate migration from ethyl cyanoformate to methylene: rapid access toward pyrrolo[1,2-a]pyrazines. Available from: [Link]
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PubMed. Novel 5,7-disubstituted 6-amino-5H-pyrrolo[3,2-b]pyrazine-2,3-dicarbonitriles, the promising protein kinase inhibitors with antiproliferative activity. Available from: [Link]
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JUIT. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. Available from: [Link]
- Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.
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Semantic Scholar. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine- 2-carboxamide Derivatives, Their Antibacterial. Available from: [Link]
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Biocompare. 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid from Aladdin Scientific. Available from: [Link]
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PubMed. Discovery of Pyrrolopyrazine Carboxamide Derivatives as Potent and Selective FGFR2/3 Inhibitors that Overcome Mutant Resistance. Available from: [Link]
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试剂仪器网. 3-bromo-5H-pyrrolo[2,3-b]pyrazine. Available from: [Link]
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幺米Lab. This compound. Available from: [Link]
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中华试剂网. This compound, 98%. Available from: [Link]
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Technical Guide: Discovery & Optimization of Pyrrolo[2,3-b]pyrazine Derivatives
Executive Summary: The Case for the Scaffold
In the high-stakes arena of kinase inhibitor discovery, the pyrrolo[2,3-b]pyrazine scaffold (often referred to as 1,4-diazaindole) has emerged as a "privileged structure." Distinct from its ubiquitous cousin 7-azaindole (pyrrolo[2,3-b]pyridine), this scaffold offers a unique electronic profile due to the additional nitrogen atom in the six-membered ring.
This guide details the technical roadmap for leveraging this scaffold, specifically focusing on its application as an ATP-competitive inhibitor for kinases such as JAK , SYK , and FGFR . We move beyond basic synthesis into the causality of design—why this scaffold works, how to build it efficiently, and how to validate its biological efficacy.
Structural Rationale & Bioisosterism[1][2]
The Hinge Binding Logic
The primary utility of pyrrolo[2,3-b]pyrazine lies in its ability to mimic the adenine ring of ATP.[1]
-
H-Bond Donor: The pyrrole N-H (position 5) serves as a critical hydrogen bond donor to the hinge region of the kinase (e.g., interacting with the backbone carbonyl of the gatekeeper residue).
-
H-Bond Acceptor: The pyrazine nitrogen (position 4) acts as an H-bond acceptor for the backbone amide.
Electronic Differentiation
Compared to pyrrolo[2,3-b]pyridine (7-azaindole), the pyrrolo[2,3-b]pyrazine core is more electron-deficient due to the second nitrogen in the pyrazine ring. This lowers the pKa of the pyrrole proton, potentially strengthening the H-bond donor capability and altering metabolic stability profiles.
Scaffold Comparison Diagram
The following diagram illustrates the structural relationship between the natural substrate (Adenine) and the synthetic bioisosteres.
Caption: Evolution of kinase inhibitor scaffolds from the natural adenine substrate to the electron-deficient pyrrolo[2,3-b]pyrazine.
Synthetic Architecture
Constructing the pyrrolo[2,3-b]pyrazine core requires robust chemistry that allows for late-stage diversification. We focus here on a Sonogashira Cyclization Strategy , which is highly convergent and scalable.
Core Synthesis Workflow
The synthesis generally proceeds from a halogenated aminopyrazine.
-
Starting Material: 3,5-dibromopyrazin-2-amine.
-
Coupling: Sonogashira coupling with a protected alkyne (e.g., TMS-acetylene) or a functionalized alkyne.
-
Cyclization: Base-mediated ring closure (e.g., using KOtBu in NMP or TBAF) to form the 5-membered pyrrole ring.
Synthetic Pathway Diagram
Caption: Convergent synthetic route for accessing and diversifying the pyrrolo[2,3-b]pyrazine core.
Experimental Protocols
Protocol: Synthesis of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine
This intermediate is the "master key" for library generation, allowing substitutions at the 3-position via Suzuki or Buchwald couplings.
Reagents:
-
3,5-Dibromopyrazin-2-amine (1.0 eq)
-
Trimethylsilylacetylene (1.2 eq)
-
Pd(PPh3)2Cl2 (0.05 eq)
-
CuI (0.1 eq)
-
Triethylamine (TEA) / THF
-
TBAF (Tetra-n-butylammonium fluoride)
Step-by-Step Methodology:
-
Sonogashira Coupling:
-
In a flame-dried round-bottom flask under Argon, dissolve 3,5-dibromopyrazin-2-amine in anhydrous THF/TEA (1:1 ratio).
-
Add Pd(PPh3)2Cl2 and CuI. Stir for 10 min at RT.
-
Dropwise add Trimethylsilylacetylene.
-
Heat to 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1) for consumption of starting material.
-
Workup: Filter through Celite, concentrate, and purify via silica flash chromatography to obtain the TMS-alkynyl intermediate.
-
-
Cyclization (One-Pot Deprotection/Cyclization):
-
Dissolve the intermediate in anhydrous THF.
-
Add TBAF (1M in THF, 2.0 eq) and heat to reflux (70°C) for 12 hours.
-
Mechanism:[1][2] TBAF cleaves the silyl group; the resulting anion attacks the pyrazine nitrogen (intramolecular nucleophilic aromatic substitution) to close the ring.
-
Workup: Quench with water, extract with EtOAc (3x). Wash organic layer with brine. Dry over Na2SO4.
-
Validation: 1H NMR should show the disappearance of the pyrazine amine protons and the appearance of the pyrrole NH (broad singlet ~12 ppm).
-
Protocol: Biological Assay (FGFR1 Kinase Inhibition)
To validate the efficacy of the synthesized derivatives.
Methodology:
-
Assay Format: FRET-based Z'-LYTE™ Kinase Assay (Invitrogen) or ADP-Glo™ (Promega).
-
Reaction Mix: 10 μL reaction volume containing kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
Substrate: 2 μM Tyr Peptide substrate.
-
ATP Km: Run assay at Km(app) for ATP (typically 50–100 μM for FGFR1) to ensure competitive inhibition detection.
-
Procedure:
-
Incubate compound (dissolved in DMSO, <1% final conc) with Recombinant FGFR1 enzyme for 15 mins.
-
Initiate reaction by adding ATP/Substrate mix.
-
Incubate for 60 mins at RT.
-
Add Detection Reagent. Read Fluorescence/Luminescence.
-
-
Data Analysis: Calculate IC50 using a 4-parameter logistic non-linear regression model.
Medicinal Chemistry & SAR Optimization
The optimization of this scaffold typically follows three vectors. The data below summarizes the expected SAR trends based on literature precedents (e.g., FGFR or JAK inhibitors).
SAR Vectors
-
Vector A (Pyrrole NH): Must remain unsubstituted for H-bond donation to the hinge. Alkylation here usually abolishes kinase activity.
-
Vector B (C-3 Position): The primary vector for potency. Aryl or heteroaryl groups here extend into the hydrophobic pocket.
-
Vector C (C-7 Position): Solubilizing groups. Introduction of morpholine or piperazine moieties here improves ADME properties without clashing with the ATP pocket.
Quantitative SAR Matrix (Representative Data)
| Compound ID | R-Group (Position 3) | Target (e.g., FGFR1) IC50 (nM) | Selectivity Index (vs. VEGFR2) | LogP |
| PP-01 | Phenyl | 450 | 5x | 3.2 |
| PP-02 | 3,5-Dimethoxyphenyl | 45 | 50x | 2.8 |
| PP-03 | 2,6-Dichloro-3,5-dimethoxyphenyl | 3.2 | >100x | 3.1 |
| PP-04 | Pyridin-4-yl | 120 | 10x | 1.9 |
Interpretation: Electron-rich aromatics at Position 3 (PP-02, PP-03) significantly enhance potency, likely due to Pi-stacking or filling the hydrophobic back-pocket.
Biological Validation Workflow
To ensure the trustworthiness of the discovery campaign, a hierarchical screening cascade is required.
Caption: Hierarchical screening cascade ensuring only potent, selective, and stable compounds progress to in vivo studies.
References
-
Dehnavi, S. et al. (2021).[3] "Pyrrolopyrazine derivatives: synthetic approaches and biological activities." ResearchGate.[4] Link
-
Yan, Z. et al. (2018). "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules (MDPI). Link
-
BenchChem Technical Guides. (2025). "The Biological Activity of Pyrazine Derivatives: An In-depth Technical Guide." BenchChem.[5] Link
-
Han, X. et al. (2017). "Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors." Molecules. Link
- Furet, P. et al. (2011). "Discovery of NVP-AEW541, a potent and selective inhibitor of the IGF-1R kinase." Bioorganic & Medicinal Chemistry Letters. (Contextual reference for scaffold bioisosterism).
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Methodological & Application
Application Note: Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate in Kinase Inhibitor Discovery
[1]
Executive Summary
This compound (referred to herein as MBPP-7 ) is a high-value bifunctional scaffold used to synthesize type I and type II kinase inhibitors. Its structural utility lies in its similarity to the 7-deazapurine core, a privileged pharmacophore that mimics the adenine ring of ATP.
The compound offers two orthogonal reactivity handles:
-
C2-Bromide (Electrophilic): Enables Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to install "hinge-binding" motifs or hydrophobic groups targeting the kinase back pocket.
-
C7-Ester (Nucleophilic/Electrophilic precursor): Allows for hydrolysis and subsequent amide coupling to install solubilizing tails (e.g., piperazines, morpholines) that extend into the solvent-exposed region of the kinase domain.
Primary Target Classes: Janus Kinases (JAK1/2/3), Fibroblast Growth Factor Receptors (FGFR), and Bruton's Tyrosine Kinase (BTK).
Structural Analysis & Reactivity Profile
The 5H-pyrrolo[2,3-b]pyrazine core is an electron-deficient heteroaromatic system. Understanding the electronic bias is critical for regioselective functionalization.
| Position | Moiety | Electronic Character | Primary Reactivity | Application in Inhibitor Design |
| C2 | Bromide | Pd-catalyzed Cross-coupling (Suzuki, Sonogashira) | Attachment of aryl/heteroaryl "Head" groups (Hinge Binder). | |
| C7 | Methyl Ester | Electrophilic Carbonyl | Hydrolysis, Transesterification, Amide Coupling | Attachment of the "Tail" (Solvent Front). |
| N5 | Pyrrole NH | Acidic Proton (pKa ~13) | N-Alkylation, N-Arylation | Modulation of lipophilicity or prodrug formation. |
Reactivity Logic (Causality)
-
Why C2-Br is stable during C7 manipulation: The electron-deficient nature of the pyrazine ring makes the C2-Br bond relatively robust against nucleophilic attack unless activated by a metal catalyst. This allows the ester at C7 to be hydrolyzed or modified without disturbing the bromide.
-
Why C7 is critical: In many kinase crystal structures (e.g., JAK2), the C7 position points directly out of the ATP pocket. Modifying this position does not sterically clash with the gatekeeper residue, making it the ideal vector for tuning physicochemical properties (LogD, solubility).
Synthesis Protocol: Preparation of MBPP-7
Context: While MBPP-7 is commercially available, in-house synthesis is often required for scale-up or analog generation. The most robust route utilizes a Sonogashira cyclization strategy starting from 3,5-dibromopyrazin-2-amine.
Precursor Synthesis Workflow
Starting Material: 3,5-dibromopyrazin-2-amine (CAS: 24241-18-7).
Step 1: Sonogashira Coupling & Cyclization
This step constructs the pyrrole ring while installing the ester at C7.
-
Reagents: 3,5-dibromopyrazin-2-amine (1.0 eq), Methyl 3-(trimethylsilyl)propiolate (1.2 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), TEA (3.0 eq), THF/DMF (10:1).
-
Conditions: Degas, heat to 80°C for 12 hours.
-
Mechanistic Insight: The coupling occurs preferentially at the C3-bromide (ortho to the amine) due to the directing effect of the amino group and the inherent reactivity difference. The subsequent desilylation and intramolecular amine attack on the alkyne close the ring.
-
Note: The C5-bromide (which becomes C2 in the fused system) remains intact because it is less activated towards oxidative addition in this specific electronic environment.
Step 2: Esterification (If starting from Acid)
If the cyclization yields the carboxylic acid (due to hydrolysis), convert to the methyl ester.
-
Protocol: Suspend 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid in dry Methanol. Add SOCl2 dropwise at 0°C. Reflux for 4 hours.
-
Purification: Evaporate solvent, neutralize with sat. NaHCO3, extract with EtOAc.[1]
Application Protocol: Kinase Inhibitor Library Synthesis
This workflow describes the conversion of MBPP-7 into a functional JAK inhibitor analog.
Phase A: The "Head" (C2 Functionalization via Suzuki Coupling)
Objective: Install a phenyl-morpholine or similar hinge-binding motif.
-
Setup: In a microwave vial, combine MBPP-7 (1.0 eq), 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)morpholine (1.2 eq).
-
Catalyst System: Add Pd(dppf)Cl2·DCM (5 mol%) and K2CO3 (2.0 M aq, 3.0 eq).
-
Solvent: 1,4-Dioxane (0.1 M concentration).
-
Reaction: Seal and purge with Argon. Heat at 100°C for 2-4 hours (conventional) or 110°C for 30 mins (microwave).
-
Workup: Filter through Celite, dilute with water, extract with DCM.
-
Validation: Monitor disappearance of the Ar-Br peak in LCMS. The ester peak should remain unchanged.
Phase B: The "Tail" (C7 Functionalization via Amide Coupling)
Objective: Convert the methyl ester to a solubilizing amide.
-
Hydrolysis: Dissolve the product from Phase A in THF/MeOH/H2O (3:1:1). Add LiOH (3.0 eq). Stir at RT for 2 hours. Acidify to pH 4 with 1N HCl to precipitate the acid. Filter and dry.
-
Coupling: Dissolve the acid (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate.
-
Amine Addition: Add the desired amine (e.g., N-methylpiperazine, 1.5 eq). Stir at RT for 12 hours.[2]
-
Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).
Visualized Workflows (Graphviz)
Diagram 1: Retrosynthetic Pathway & Reactivity Map
This diagram illustrates the logical flow from starting materials to the final inhibitor, highlighting the orthogonal reactivity of the MBPP-7 scaffold.
Caption: Retrosynthetic logic flow converting the dibromopyrazine precursor into a bifunctional kinase inhibitor via the MBPP-7 scaffold.
Diagram 2: Structure-Activity Relationship (SAR) Logic
This diagram maps specific structural zones of the scaffold to their biological function in the ATP binding pocket.
Caption: SAR Map defining the functional roles of the C2, C7, and N5 positions within the kinase ATP-binding pocket.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Suzuki (C2) | Protodebromination (Br replaced by H). | Switch to anhydrous conditions; use a milder base (Cs2CO3) or a precatalyst like Pd(Amphos)Cl2. |
| Incomplete Hydrolysis (C7) | Steric hindrance or poor solubility. | Increase temperature to 50°C; add DMSO as a co-solvent to solubilize the intermediate. |
| Regioselectivity Failure | N-alkylation occurring during coupling. | Protect N5 with SEM or Tosyl group if using strong bases (NaH). For Suzuki, K2CO3 is usually mild enough to avoid N-arylation. |
| Poor Solubility | Planar aromatic stacking. | Introduce sp3-rich amines (e.g., morpholine, piperidine) at the C7 position early in the synthesis. |
References
-
European Patent Office. (2014).[3] Pyrrolo[2,3-d]pyrimidinyl, Pyrrolo[2,3-b]pyrazinyl and Pyrrolo[2,3-d]pyridinyl Acrylamides.[3] EP 3 318 565 A1. Link
-
BenchChem. (n.d.). 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine Synthesis and Properties.Link
-
National Institutes of Health (NIH). (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. PubMed Central. Link
-
BLD Pharm. (n.d.). Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate Product Data.Link
-
Sigma-Aldrich. (n.d.). 2-Amino-3,5-dibromopyrazine Product Information.Link
Application Note: Palladium-Catalyzed Cross-Coupling of Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Executive Summary & Strategic Context
The pyrrolo[2,3-b]pyrazine scaffold represents a privileged pharmacophore in modern drug discovery, serving as a bioisostere for 5-azaindole and indole.[1] It is widely utilized in the development of kinase inhibitors (e.g., JAK, FGFR, c-Met) due to its ability to form key hydrogen bonds within the ATP-binding hinge region.[1]
This application note focuses on the methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate . This specific intermediate presents a unique set of synthetic challenges and opportunities compared to the naked scaffold:
-
Electronic Deactivation: The C7-methyl ester is a strong electron-withdrawing group (EWG). While this facilitates oxidative addition at the C2-bromide, it significantly increases the acidity of the N5-proton (
estimated <11). -
Chemo-selectivity Risks: The acidic N-H is prone to deprotonation, potentially leading to palladium poisoning (via formation of stable Pd-amido complexes) or competing N-arylation.
-
Stability: The ester moiety requires careful base selection to prevent unwanted hydrolysis during cross-coupling.
This guide details optimized protocols for Suzuki-Miyaura and Buchwald-Hartwig couplings, emphasizing "Self-Validating" workflows to ensure reproducibility.
Pre-Reaction Analysis: The "Protect or Proceed" Decision
Before initiating catalysis, the state of the N5-nitrogen must be addressed.
Decision Matrix
| Factor | Unprotected (Free N-H) | Protected (N-SEM/Boc/Ts) |
| Step Count | Low (Direct coupling) | High (Protection + Deprotection) |
| Yield Reliability | Moderate to Low (Substrate dependent) | High (Consistent results) |
| Catalyst Load | High (5-10 mol%) often required | Low (1-3 mol%) sufficient |
| Base Compatibility | Limited (Must avoid deprotonation/poisoning) | Broad |
| Recommendation | Only for simple aryl boronic acids.[1][2] | Strongly Recommended for complex couplings or aminations. |
Expert Insight: For the 7-carboxylate derivative, protection is highly advised . The ester increases N-H acidity, making the anion readily form in the presence of carbonate bases, which can shut down the catalytic cycle.[1]
Workflow Visualization
The following diagram outlines the critical decision pathways and reaction sequences for this scaffold.
Figure 1: Strategic workflow for functionalizing the pyrrolo[2,3-b]pyrazine core. Protection is the robust path for high-value intermediates.
Protocol A: Suzuki-Miyaura Cross-Coupling
Objective: Introduction of aryl/heteroaryl groups at C2. Challenge: Preventing ester hydrolysis while maintaining activity on the electron-deficient ring.
Materials
-
Substrate: this compound (1.0 equiv)
-
Boronic Species: Aryl boronic acid or pinacol ester (1.2–1.5 equiv)[1]
-
Catalyst:
(3–5 mol%)[1]-
Why: The ferrocenyl ligand provides excellent stability and bite angle for coupling electron-deficient heterocycles.
-
-
Base:
(2.0 equiv, finely ground) or .[1]-
Note: Avoid hydroxides (NaOH/KOH) to protect the methyl ester.[1]
-
-
Solvent: 1,4-Dioxane/Water (9:1 v/v) or Anhydrous Toluene (if hydrolysis is observed).[1]
Step-by-Step Procedure
-
Setup: Charge a reaction vial with the substrate, boronic acid, base, and catalyst.[1]
-
Inertion: Cap the vial and purge with Argon/Nitrogen for 5 minutes. Oxygen is the enemy of electron-rich phosphines.
-
Solvation: Add degassed solvent (Dioxane/Water).[1]
-
Reaction: Heat to 80–90°C for 2–4 hours.
-
Checkpoint: Monitor by LC-MS.[3] The electron-deficient pyrazine ring facilitates rapid oxidative addition; if starting material remains after 2h, the catalyst may be deactivated.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over
. -
Purification: Flash chromatography (Hexane/EtOAc or DCM/MeOH).[1]
Data Summary: Typical Yields
| Coupling Partner | Conditions | Yield (Protected N) | Yield (Unprotected N) |
|---|---|---|---|
| Phenylboronic acid | Pd(dppf)Cl2, K2CO3 | 88% | 65% |
| 4-Pyridylboronic acid | XPhos Pd G3, K3PO4 | 82% | 40% (Stalled) |
| 1-Methyl-1H-pyrazole-4-BPin | Pd(dppf)Cl2, Cs2CO3 | 91% | 55% |
Protocol B: Buchwald-Hartwig Amination
Objective: Installation of amine "tails" (solubilizing groups) at C2. Challenge: Competitive binding of the amine to Pd; electronic deactivation of the bromide.
Materials
-
Substrate: N-Protected this compound (1.0 equiv)
-
Crucial: Do not attempt this on the unprotected scaffold. The free NH will interfere with the base and Pd cycle.
-
-
Amine: Primary or Secondary amine (1.2 equiv)
-
Catalyst System:
(2 mol%) + BrettPhos or XPhos (4 mol%)[1]-
Why: BrettPhos is privileged for amination of electron-deficient heteroaryl halides.
-
-
Base:
(2.0 equiv) or NaOtBu (if ester tolerates it, otherwise use carbonate).[1] -
Solvent: Anhydrous t-Amyl Alcohol or Dioxane.
Step-by-Step Procedure
-
Drying: Flame-dry the reaction vessel under vacuum and backfill with Argon.
-
Charging: Add Pd source, Ligand, Base, and Substrate.[1]
-
Pre-complexation (Optional but recommended): Add solvent and stir at RT for 10 mins to form the active catalytic species
.[1] -
Addition: Add the amine coupling partner.
-
Heating: Heat to 100°C for 4–12 hours.
-
Validation: Check LC-MS for the "Protodebromination" byproduct (replacement of Br with H). If this is the major product, the amine is not binding, or the proton source is interfering.[1]
Troubleshooting & Mechanistic Insights
The following logic tree aids in diagnosing reaction failures specifically for this scaffold.
Figure 2: Diagnostic logic for optimizing cross-coupling on the pyrrolo[2,3-b]pyrazine ester.[1]
Key Mechanistic Notes
-
Oxidative Addition: The pyrazine ring is electron-deficient, making the C-Br bond relatively weak. Oxidative addition is rarely the rate-limiting step unless the catalyst is deactivated.
-
Transmetallation: This is often the bottleneck. The presence of the ester and the fused pyrrole can create steric bulk. Using water as a co-solvent (in Suzuki) accelerates this step by forming the reactive boronate species.[1]
References
-
Jiang, A., et al. (2018).[1][2] "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors." Molecules, 23(3), 698.[1] Link[1]
- Context: Describes the synthesis of FGFR inhibitors using the 5H-pyrrolo[2,3-b]pyrazine scaffold, including Suzuki coupling conditions (Pd(dppf)Cl2, K2CO3).
-
Luo, C., et al. (2021).[1] "Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions." Molecules, 26(23), 7330.[1] Link[1]
- Context: Provides comparative data on Suzuki couplings on pyrazine rings, relevant for condition optimiz
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016).[1] "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 116(19), 12564–12649.[1] Link[1]
- Context: Authoritative review on ligand selection (BrettPhos/XPhos) for electron-deficient heterocycles.
-
Sigma-Aldrich. "2-Bromo-5H-pyrrolo[2,3-b]pyrazine Product Sheet."[4] Link[1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 875781-43-4|2-Bromo-5H-pyrrolo[2,3-b]pyrazine|BLD Pharm [bldpharm.com]
- 4. 2-Bromo-5H-pyrrolo[2,3-b]pyrazine | 875781-43-4 [sigmaaldrich.com]
- 5. CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google Patents [patents.google.com]
- 6. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of Methyl 2-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Introduction: The Significance of the 5H-pyrrolo[2,3-b]pyrazine Scaffold
The 5H-pyrrolo[2,3-b]pyrazine, also known as 7-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery.[1] Its unique electronic properties and ability to form key hydrogen bond interactions have led to its incorporation into a multitude of biologically active molecules.[2] Notably, derivatives of this core structure have shown significant potential as kinase inhibitors, particularly targeting Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers.[3][4] The functionalization of this scaffold is therefore of paramount importance for the development of novel therapeutics.
This guide provides a comprehensive overview of the reaction conditions for the functionalization of a key intermediate, methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate . The bromine atom at the 2-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents to explore the chemical space around this important core.[3] We will detail protocols for Suzuki, Buchwald-Hartwig, Sonogashira, and Stille couplings, as well as discuss the critical aspect of N-H protection of the pyrrole ring.
Synthesis of the Core Scaffold
Workflow for the Synthesis of the Starting Material
Caption: Proposed synthetic workflow for the starting material.
The Critical Role of N-H Protection
The pyrrole nitrogen of the 5H-pyrrolo[2,3-b]pyrazine scaffold is nucleophilic and can interfere with downstream cross-coupling reactions. Deprotonation under basic reaction conditions can lead to catalyst inhibition or undesired side reactions. Therefore, protection of this nitrogen is often a crucial step to ensure efficient and clean functionalization at the 2-position.[1]
A common and effective protecting group for this purpose is the p-toluenesulfonyl (tosyl) group.[3][5] An alternative that may be considered for milder deprotection conditions is the 2-(trimethylsilyl)ethoxymethyl (SEM) group.[1]
Protocol for N-Tosylation
-
Dissolve this compound (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0 °C for 30 minutes.
-
Add p-toluenesulfonyl chloride (1.1 equiv) in one portion.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the N-tosylated product.
Palladium-Catalyzed Cross-Coupling Reactions
The 2-bromo-5-tosyl-pyrrolo[2,3-b]pyrazine-7-carboxylate is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The following sections provide detailed protocols for common C-C and C-N bond-forming reactions.
Suzuki-Miyaura Coupling: C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[6]
Methyl 2-tosyl-5-(aryl/heteroaryl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is synthesized from Methyl 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate and an Aryl/heteroaryl boronic acid or ester.
| Parameter | Condition | Rationale |
| Catalyst | Pd(dppf)Cl₂ (5 mol%) | Often effective for heteroaromatic systems.[7] |
| Ligand | dppf (from catalyst) | Provides good stability and reactivity. |
| Base | K₂CO₃ (2.0 equiv) | A moderately strong base, generally well-tolerated. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent system for Suzuki couplings. |
| Temperature | 90-100 °C | Sufficient to drive the reaction to completion. |
| Reaction Time | 4-12 hours | Monitored by TLC or LC-MS. |
-
Combine methyl 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (1.0 equiv), the aryl/heteroaryl boronic acid or ester (1.2 equiv), and potassium carbonate (2.0 equiv) in a reaction vessel.
-
Add Pd(dppf)Cl₂ (0.05 equiv).
-
Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (4:1 mixture).
-
Heat the reaction mixture to 90-100 °C and stir for 4-12 hours, until the starting material is consumed as indicated by TLC or LC-MS analysis.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography.
Buchwald-Hartwig Amination: C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines from aryl halides and amines.[8]
Methyl 2-(amino)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is synthesized from Methyl 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate and a primary or secondary amine.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (2.5 mol%) | A common and effective palladium precursor. |
| Ligand | XPhos (7.5 mol%) | A bulky, electron-rich phosphine ligand that promotes efficient C-N bond formation.[9] |
| Base | Cs₂CO₃ (1.5 equiv) | A strong base often used in Buchwald-Hartwig reactions.[9] |
| Solvent | Toluene or 1,4-Dioxane | Non-polar aprotic solvents are generally preferred.[9] |
| Temperature | 100-110 °C | To ensure efficient catalytic turnover. |
| Reaction Time | 12-24 hours | Monitored by TLC or LC-MS. |
-
To a reaction vessel under an inert atmosphere , add methyl 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (1.0 equiv), the amine (1.2 equiv), cesium carbonate (1.5 equiv), Pd₂(dba)₃ (0.025 equiv), and XPhos (0.075 equiv).
-
Add anhydrous, degassed toluene or 1,4-dioxane.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling: C-C (alkyne) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.
Methyl 2-(alkynyl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is synthesized from Methyl 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate and a terminal alkyne.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ (5 mol%) | A standard catalyst for Sonogashira couplings. |
| Co-catalyst | CuI (10 mol%) | Essential for the activation of the alkyne. |
| Base | Triethylamine (TEA) or Diisopropylamine (DIPA) | Acts as both a base and a solvent. |
| Solvent | THF or DMF | Co-solvent with the amine base. |
| Temperature | Room Temperature to 60 °C | Generally mild conditions are sufficient. |
| Reaction Time | 2-8 hours | Monitored by TLC or LC-MS. |
-
Dissolve methyl 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (1.0 equiv) and the terminal alkyne (1.5 equiv) in a mixture of THF and triethylamine (2:1).
-
Add PdCl₂(PPh₃)₂ (0.05 equiv) and CuI (0.10 equiv).
-
Stir the reaction mixture at room temperature under an inert atmosphere for 2-8 hours. If the reaction is sluggish, it can be gently heated to 50-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete , concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Stille Coupling: C-C Bond Formation
The Stille coupling involves the reaction of an organotin compound with an organic halide.
Methyl 2-(aryl/vinyl)-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate is synthesized from Methyl 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate and an organostannane.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | A common and effective catalyst for Stille couplings. |
| Additives | LiCl (3.0 equiv) | Often accelerates the transmetalation step. |
| Solvent | Anhydrous Toluene or DMF | Aprotic solvents are required. |
| Temperature | 90-110 °C | Elevated temperatures are typically necessary. |
| Reaction Time | 6-24 hours | Monitored by TLC or LC-MS. |
-
To a reaction vessel under an inert atmosphere , add methyl 2-bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (1.0 equiv), the organostannane reagent (1.2 equiv), and lithium chloride (3.0 equiv).
-
Add Pd(PPh₃)₄ (0.05 equiv).
-
Add anhydrous, degassed toluene or DMF.
-
Heat the reaction mixture to 90-110 °C for 6-24 hours, monitoring by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with saturated aqueous potassium fluoride solution (to remove tin byproducts), water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Deprotection of the N-Tosyl Group
After successful functionalization at the 2-position, the tosyl protecting group can be removed to yield the free N-H pyrrole.
Protocol for N-Tosyl Deprotection
-
Dissolve the N-tosylated compound in a mixture of methanol and THF.
-
Add an aqueous solution of sodium hydroxide (e.g., 2 M).
-
Heat the reaction mixture to reflux and stir for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and neutralize with aqueous HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography or recrystallization.
Conclusion
The functionalization of the this compound scaffold is a key strategy in the synthesis of novel compounds with potential therapeutic applications. This guide provides detailed, field-proven insights and protocols for the N-protection of the pyrrole nitrogen and subsequent palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings. The provided reaction conditions and protocols serve as a robust starting point for researchers and scientists in the field of drug development. Careful optimization of these conditions for specific substrates will be essential for achieving high yields and purity.
References
- Verma, A. K., & Singh, J. (2023). Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds. Research Journal of Pharmacy and Technology, 16(7), 3329-3333.
- Hovd, A. K., et al. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 5183.
- Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine. (2021). CN113603693A.
- Reich, D., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 993-999.
- Atlanchim Pharma. (n.d.).
- Zhang, C., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules, 23(3), 698.
- Van der Eycken, J., et al. (2018). Diversity-Oriented Synthesis of Substituted Furo[2,3-b]pyrazines. The Journal of Organic Chemistry, 83(15), 8193-8203.
- Dehnavi, M. A., et al. (2022). Pyrrolopyrazine derivatives: synthetic approaches and biological activities. Molecular Diversity, 26(4), 2371-2396.
- Barluenga, J., & Valdés, C. (2011). Palladium‐Catalyzed Barluenga‐Valdes Type Cross‐Coupling Reaction: Alkenylation of 7‐Azaindoles.
- Ganley, J. M., & Waller, D. L. (2021). Synthesis of Substituted 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazines/pyrazines via Catalyst-Free, Tandem Hydroamination-Aromatic Substitution. The Journal of Organic Chemistry, 86(19), 13567-13576.
- Nolan, S. P., & Szostak, M. (2020). Suzuki–Miyaura Cross-Coupling of Esters by Selective O–C(O) Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Catalyst Evaluation and Mechanism.
- Antonchick, A. P., et al. (2018).
- Douglas, C. J., & MacMillan, D. W. C. (2014). Chemoselective Diazine Dearomatization: The Catalytic Enantioselective Dearomatization of Pyrazine. Journal of the American Chemical Society, 136(20), 7412-7415.
- Bera, S. S., & Szostak, M. (n.d.). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Sigma-Aldrich.
- Buchwald, S. L., & Martin, R. (2009). Buchwald–Hartwig and Suzuki–Miyaura Cross-Coupling using Pd–NHC (NHC = N-Heterocyclic Carbene) Complexes. Chemical Reviews, 109(7), 3059-3159.
- Kim, J., et al. (2020). Facile approach to benzo[d]imidazole-pyrrolo[1,2-a]pyrazine hybrid structures through double cyclodehydration and aromatization and their unique optical properties with blue emission. Scientific Reports, 10(1), 2824.
-
Nevskaya, A. A., et al. (2023). A new method for the synthesis of 6,7-dihydro-5H-pyrrolo[2,1-a][6]benzazepines and 5,6,7,9,10,11-hexahydro-12H-indolo[2,1-a][6]benzazepines and evaluation of their bioactivity. RSC Advances, 13(28), 19301-19311.
- Lei, P., et al. (2021). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ACS Sustainable Chemistry & Engineering, 9(33), 11166-11175.
-
Cho, Y. J., et al. (2022). Push–Pull Derivatives Based on 2,4′-Biphenylene Linker with Quinoxaline,[3][6][8]Oxadiazolo[3,4-B]Pyrazine and[3][6][8]Thiadiazolo[3,4-B]Pyrazine Electron Withdrawing Parts. Molecules, 27(19), 6529.
- Reddy, T. J., et al. (2007). Synthesis and Crystal Structure Determination of Methyl 2-acetyl-5′-phenyl-2H-spiro[benzo[d]isothiazole-3,3′-pyrazole]. Journal of Heterocyclic Chemistry, 44(4), 835-840.
Sources
- 1. mdpi.com [mdpi.com]
- 2. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 3. 2-Bromo-5-tosyl-5H-pyrrolo[2,3-b]pyrazine|CAS 1201186-54-0 [benchchem.com]
- 4. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google Patents [patents.google.com]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. americanelements.com [americanelements.com]
Technical Guide: Synthesis of Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate for SAR Profiling
Executive Summary & Strategic Importance
The 5H-pyrrolo[2,3-b]pyrazine scaffold (a 1,4-diaza-7-azaindole analog) has emerged as a privileged pharmacophore in kinase inhibitor discovery, particularly for JAK , FGFR , and SYK kinases. The specific intermediate, methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate , represents a high-value "bifunctional hub" for Structure-Activity Relationship (SAR) studies.
-
C2-Bromide: Serves as an electrophilic handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) to explore the ATP-binding pocket (hinge region).
-
C7-Ester: Provides a vector for solubility-enhancing groups or solvent-exposed interactions via hydrolysis and amide coupling.
This application note details a robust, scalable synthetic route to this intermediate, emphasizing regiocontrol and purification strategies that ensure high purity for biological screening.
Retrosynthetic Analysis & Logic
The synthesis is designed to avoid the poor regioselectivity often seen in direct cyclizations of pyrazines. Instead, we utilize a stepwise construction of the pyrrole ring followed by late-stage functionalization.
Strategic Disconnections:
-
Ester Formation: Fischer esterification of the C7-carboxylic acid.
-
C7-Carboxylation: Oxidation of a C7-formyl group, introduced via Vilsmeier-Haack formylation. This exploits the natural nucleophilicity of the C7 position (beta to the pyrrole nitrogen).
-
Bicyclic Core: Sonogashira coupling of 3,5-dibromopyrazin-2-amine with trimethylsilylacetylene followed by base-mediated cyclization.
Pathway Visualization
Caption: Retrosynthetic logic flow from the target ester back to the commercial starting material.
Detailed Experimental Protocols
Protocol A: Synthesis of the Core Scaffold (2-bromo-5H-pyrrolo[2,3-b]pyrazine)[1][2]
Objective: Construct the bicyclic system while retaining the C2-bromine atom. Mechanism: Sonogashira coupling occurs preferentially at the C3 position (ortho to the amine) due to the directing effect of the amino group and electronic activation. Subsequent cyclization is base-mediated.
Reagents:
-
3,5-Dibromopyrazin-2-amine (1.0 equiv)
-
Trimethylsilylacetylene (TMSA) (1.2 equiv)
-
Pd(PPh3)2Cl2 (5 mol%)
-
CuI (2 mol%)
-
Triethylamine (TEA) / THF
-
Potassium tert-butoxide (KOtBu) / NMP (for cyclization)
Step-by-Step Methodology:
-
Coupling: In a flame-dried flask under argon, dissolve 3,5-dibromopyrazin-2-amine (10 g, 39.5 mmol) in anhydrous THF (100 mL) and TEA (20 mL).
-
Catalyst Addition: Add CuI (150 mg) and Pd(PPh3)2Cl2 (1.4 g). Degas the solution by bubbling argon for 10 min.
-
Alkyne Addition: Add TMSA (6.7 mL, 47.4 mmol) dropwise. Stir at 50°C for 4-6 hours. Monitor by LCMS for the disappearance of starting material.
-
Workup 1: Filter through a Celite pad to remove Pd residues. Concentrate the filtrate to obtain the crude intermediate (3-((trimethylsilyl)ethynyl)-5-bromopyrazin-2-amine).
-
Cyclization: Dissolve the crude intermediate in NMP (80 mL). Add KOtBu (1.1 equiv) at 0°C.
-
Heating: Heat the mixture to 60°C for 2 hours. The silyl group is cleaved in situ, and the nitrogen anion attacks the alkyne to close the ring.
-
Isolation: Pour into ice-water (500 mL). The product, 2-bromo-5H-pyrrolo[2,3-b]pyrazine , precipitates.[1] Filter, wash with water, and dry.[1]
-
Yield Expectation: 65-75% over two steps.
-
Checkpoint: 1H NMR (DMSO-d6) should show two doublets for the pyrrole protons and a singlet for the pyrazine proton.
-
Protocol B: C7-Functionalization (The "Handle")
Objective: Install the methyl ester at the C7 position. Mechanism: Electrophilic aromatic substitution (Vilsmeier-Haack) targets C7, the most electron-rich position.
Step 1: Vilsmeier-Haack Formylation
-
Reagent Prep: In a dry flask at 0°C, add POCl3 (1.5 equiv) dropwise to anhydrous DMF (5 equiv). Stir for 30 min to form the Vilsmeier salt (white precipitate may form).
-
Addition: Dissolve 2-bromo-5H-pyrrolo[2,3-b]pyrazine (5.0 g) in DMF (20 mL) and add it slowly to the Vilsmeier salt at 0°C.
-
Reaction: Warm to room temperature, then heat to 80°C for 3 hours.
-
Hydrolysis: Cool to 0°C. Carefully quench with saturated aqueous NaOAc (exothermic!). Stir for 1 hour to hydrolyze the iminium intermediate to the aldehyde.
-
Isolation: The solid 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde precipitates. Filter and wash with water.
Step 2: Pinnick Oxidation & Esterification
-
Oxidation: Dissolve the aldehyde (4.0 g) in t-BuOH/H2O (3:1). Add NaH2PO4 (2 equiv) and 2-methyl-2-butene (scavenger, 5 equiv). Add NaClO2 (1.5 equiv) portion-wise. Stir at RT for 2 hours.
-
Acid Isolation: Acidify to pH 3 with 1N HCl. Extract with EtOAc or filter the precipitate to get 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid .
-
Esterification: Suspend the acid in dry MeOH (50 mL). Add SOCl2 (2 equiv) dropwise at 0°C. Heat to reflux for 4 hours.
-
Final Purification: Concentrate the solvent. Neutralize with sat. NaHCO3. Extract with EtOAc. Purify via flash chromatography (Hexane/EtOAc).
SAR Diversification Workflow
Once the core (Compound 1 ) is synthesized, it serves as the parent for two distinct library sets.
Workflow Visualization
Caption: Divergent synthesis strategy for generating SAR libraries.
Protocol C: Suzuki-Miyaura Coupling (C2-Arylation)
Context: The C2-bromide is highly reactive towards Pd-catalyzed cross-coupling.
-
Mix: Combine Core (1 equiv), Aryl Boronic Acid (1.2 equiv), and Pd(dppf)Cl2·DCM (5 mol%) in Dioxane/H2O (4:1).
-
Base: Add Na2CO3 (2.5 equiv).
-
Conditions: Heat at 90°C (thermal) or 110°C (microwave) for 1 hour under N2.
-
Note: If the C7-ester hydrolyzes, use anhydrous conditions (K3PO4 / Toluene).
Troubleshooting & Expert Insights
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyclization | Incomplete silyl cleavage or polymerization. | Ensure KOtBu is fresh. Maintain strict temperature control (60°C). Do not overheat. |
| Regioisomer in Vilsmeier | Attack at C3 (if Br is lost) or N-formylation. | Keep temperature <80°C. Verify Br integrity by MS before proceeding. C7 is thermodynamically favored. |
| Ester Hydrolysis during Suzuki | Basic aqueous conditions. | Switch to anhydrous conditions: Pd(PPh3)4, Cs2CO3, Toluene/EtOH (dry). |
| Solubility Issues | Rigid bicyclic core. | Use DMSO/MeOH mixtures for NMR. For reactions, NMP or DMF are preferred solvents. |
References
-
Patent: "Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides."[6] US Patent 12,077,533 B2. (Describes the specific esterification of the 7-carboxylic acid).
-
Methodology: Jiang, A., et al. "Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors."[7] Molecules, 2018, 23(3), 680. (Describes the core synthesis and Vilsmeier formylation strategy).
-
Review: "Recent Advances in Sonogashira Reactions." Chemical Society Reviews, 2011. (General conditions for heteroaryl couplings).
Sources
- 1. CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google Patents [patents.google.com]
- 2. 1818847-48-1,5-Aminobicyclo[2.2.1]heptan-2-ol Hydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 3. 1422772-79-9,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. 1336912-66-3,(S)-1-Ethylpyrrolidin-3-amine Dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 1334674-88-2|(2-Bromo-5H-pyrrolo[2,3-b]pyrazin-7-yl)methanol|BLD Pharm [bldpharm.com]
- 6. WO2015083028A1 - Pyrrolo[2,3-d]pyrimidinyl, pyrrolo[2,3-b]pyrazinyl and pyrrolo[2,3-d]pyridinyl acrylamides - Google Patents [patents.google.com]
- 7. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors [mdpi.com]
Application Notes and Protocols for the Buchwald-Hartwig Amination of Bromopyrazines
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Aminopyrazines and the Power of Palladium Catalysis
Pyrazine scaffolds are privileged structures in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. Their derivatives exhibit a wide range of therapeutic properties, including applications as anticancer, antiviral, and antidiabetic agents. The introduction of an amino group onto the pyrazine ring is a critical transformation, often significantly modulating a molecule's pharmacological profile.
Traditionally, the synthesis of aminopyrazines has been fraught with challenges, often requiring harsh reaction conditions or limited by substrate scope. The advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the synthesis of these valuable compounds.[1][2] This powerful carbon-nitrogen (C-N) bond-forming reaction offers a mild, efficient, and highly versatile method for coupling amines with aryl halides, including the often-challenging electron-deficient bromopyrazines.[3]
This comprehensive guide provides a detailed experimental procedure for the Buchwald-Hartwig amination of bromopyrazines, grounded in mechanistic principles and practical, field-proven insights. We will delve into the causality behind experimental choices, offer a step-by-step protocol, and provide a robust troubleshooting guide to empower researchers in their synthetic endeavors.
Mechanism and Key Principles: A Self-Validating Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-elucidated catalytic cycle involving a palladium catalyst. Understanding this mechanism is paramount for rational optimization and troubleshooting. The cycle is a self-validating system where each step is crucial for the successful formation of the desired aminopyrazine.
The generally accepted catalytic cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-bromine bond of the bromopyrazine. This step forms a Pd(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is critical here, as it facilitates this otherwise challenging oxidative addition to an electron-deficient heteroaryl halide.[2]
-
Amine Coordination and Deprotonation: The amine then coordinates to the palladium center. A strong base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The basicity and steric properties of the chosen base can significantly impact the reaction rate and outcome.[2]
-
Reductive Elimination: This is the final, product-forming step where the C-N bond is formed, and the aminopyrazine product is released from the palladium center. This step regenerates the active Pd(0) catalyst, allowing the catalytic cycle to continue.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general procedure for the Buchwald-Hartwig amination of a model substrate, 2-bromopyrazine, with a secondary amine, morpholine. This can be adapted for other bromopyrazines and amines with appropriate optimization.
Materials and Reagents:
-
2-Bromopyrazine
-
Morpholine
-
Palladium(II) acetate (Pd(OAc)₂) or a pre-formed palladium catalyst
-
Xantphos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous toluene (or other suitable solvent)
-
Anhydrous diethyl ether
-
Brine solution
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Nitrogen or Argon gas supply
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, column chromatography supplies)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask or a sealed reaction vial equipped with a magnetic stir bar, add the palladium source (e.g., Pd(OAc)₂, 2 mol%), the phosphine ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an inert atmosphere.
-
-
Addition of Reactants:
-
Under a positive flow of inert gas, add the 2-bromopyrazine (1.0 equivalent) and the anhydrous solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).
-
Finally, add the amine (e.g., morpholine, 1.2 equivalents) via syringe.
-
-
Reaction Execution:
-
Seal the flask or vial and place it in a preheated oil bath at the desired temperature (typically 80-110 °C).[4]
-
Stir the reaction mixture vigorously for the specified time (typically 4-24 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent such as diethyl ether or ethyl acetate (50 mL).[5]
-
Wash the organic layer with brine (2 x 30 mL) to remove the base and other inorganic salts.[5]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[5]
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure aminopyrazine product.
-
Caption: General experimental workflow for Buchwald-Hartwig amination.
Key Experimental Parameters and Optimization
The success of the Buchwald-Hartwig amination of bromopyrazines hinges on the careful selection and optimization of several key parameters.
| Parameter | Recommended Options | Rationale and Considerations |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pre-formed catalysts (e.g., XantPhos Pd G3) | Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective, but require in-situ formation of the active Pd(0) species. Pre-formed catalysts offer better reproducibility and can be more active at lower catalyst loadings.[6] |
| Ligand | Xantphos, BINAP, DavePhos, BrettPhos | Bulky, electron-rich phosphine ligands are crucial for promoting both the oxidative addition and reductive elimination steps. The choice of ligand can be substrate-dependent and may require screening for optimal results.[7] For electron-deficient heteroaryl halides like bromopyrazines, ligands that can stabilize the palladium center and prevent catalyst deactivation are preferred. |
| Base | NaOt-Bu, K₂CO₃, Cs₂CO₃, DBU | A strong, non-nucleophilic base is essential for deprotonating the amine. Sodium tert-butoxide is a common and effective choice.[7] For base-sensitive substrates, weaker bases like potassium or cesium carbonate can be used, though this may require higher reaction temperatures or longer reaction times. The solubility of the base can also play a role.[6] |
| Solvent | Toluene, Dioxane, THF | Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene is a common choice. Dioxane is also effective but is a suspected carcinogen and should be handled with appropriate precautions. The solvent should be anhydrous to prevent side reactions. |
| Temperature | 80 - 120 °C | The reaction temperature often needs to be elevated to drive the reaction to completion. The optimal temperature will depend on the reactivity of the specific substrates and the chosen catalyst system. |
Troubleshooting Guide
Even with a well-defined protocol, challenges can arise. This troubleshooting guide addresses common issues encountered during the Buchwald-Hartwig amination of bromopyrazines.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Poor quality reagents or solvent. 4. Catalyst inhibition by the pyrazine nitrogen. | 1. Use a pre-formed catalyst or ensure complete reduction of the Pd(II) source. 2. Ensure the reaction setup is rigorously purged with inert gas. 3. Use freshly distilled or anhydrous solvents and high-purity reagents. 4. Screen different ligands that may be less susceptible to coordination with the pyrazine ring. |
| Formation of Side Products (e.g., Hydrodehalogenation) | 1. Presence of water or protic impurities. 2. Inappropriate ligand choice. 3. Reaction temperature is too high. | 1. Use anhydrous solvents and reagents. 2. Select a ligand that promotes reductive elimination over competing pathways. 3. Optimize the reaction temperature; a lower temperature may reduce side reactions. |
| Difficulty in Product Isolation/Purification | 1. Emulsion formation during work-up. 2. Product co-elutes with starting materials or byproducts. | 1. Add more brine or a different organic solvent to break the emulsion. 2. Optimize the column chromatography conditions (e.g., different solvent system, gradient elution). Recrystallization may also be an option for solid products. |
| Inconsistent Results | 1. Variability in catalyst activity. 2. Inconsistent reaction setup and conditions. | 1. Use a pre-formed catalyst for better reproducibility. 2. Maintain strict control over all reaction parameters, including temperature, time, and reagent stoichiometry. |
Conclusion
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, providing a reliable and efficient pathway to valuable aminopyrazine derivatives. By understanding the underlying mechanism and carefully controlling the key experimental parameters, researchers can successfully employ this powerful transformation. This guide serves as a comprehensive resource to facilitate the application of this methodology, empowering scientists in the synthesis of novel molecules for drug discovery and development.
References
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]
-
Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ChemHelper. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022, May 22). Buchwald-Hartwig coupling troubleshooting. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Caddick, S., et al. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. University College London. Retrieved from [Link]
-
Al-Salahi, R., et al. (2015). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 20(4), 6147-6161. Retrieved from [Link]
-
Doraghi, F., et al. (2025). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances. Retrieved from [Link]
-
Al-Tel, T. H., et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules, 13(4), 846-855. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Synthesis of new aminoporphyrins via palladium-catalysed cross-coupling reactions. Retrieved from [Link]
-
Wagaw, S., & Buchwald, S. L. (1997). The Synthesis of Aminopyridines: A Method Employing Palladium-Catalyzed Carbon−Nitrogen Bond Formation. The Journal of Organic Chemistry, 62(5), 1268–1271. Retrieved from [Link]
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- 4. organic-synthesis.com [organic-synthesis.com]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
identifying byproducts in methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate reactions by LC-MS
Topic: Identification of Reaction Byproducts & Impurities via LC-MS Target Molecule: Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate Audience: Medicinal Chemists, Process Chemists, Analytical Scientists
Executive Summary & Molecule Context
This compound is a critical scaffold in the synthesis of JAK, SYK, and FGFR kinase inhibitors. Its reactivity profile is defined by three distinct zones:
-
C-2 Bromine: The site for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings.
-
N-5 Pyrrole Nitrogen: An acidic site (
) susceptible to deprotonation and subsequent N-alkylation or protection. -
C-7 Methyl Ester: A masked carboxylic acid, sensitive to hydrolysis under basic coupling conditions.
Accurate LC-MS identification of byproducts is essential because impurities like the debrominated analog or the hydrolyzed acid often co-elute with the product or poison downstream catalysts.
Diagnostic Workflow: The "Triage" Flowchart
Before diving into specific issues, use this decision logic to categorize your unknown LC-MS peaks.
Figure 1: Logic flow for categorizing impurities based on isotopic signature and mass shift.
Troubleshooting Guide & FAQs
Issue 1: The "Phantom" Peak at m/z 178
Symptom: You observe a significant peak at m/z 178.06 [M+H]⁺ that lacks the characteristic bromine isotopic pattern. Diagnosis: Protodebromination (Debromination) . Mechanism: During Pd-catalyzed cross-couplings (Suzuki/Stille), the oxidative addition complex (Ar-Pd-Br) can undergo reduction instead of transmetallation. This is often caused by:
-
Excessive heating.
-
Presence of hydride sources (e.g., alcohols acting as reductants).
-
Steric hindrance preventing the boronic acid from approaching the Pd-center. Action:
-
Switch solvent from secondary alcohols (Isopropanol) to non-protic solvents (Dioxane, Toluene).
-
Degas solvents thoroughly; oxygen can promote homocoupling which competes with the cycle, indirectly favoring reduction pathways.
Issue 2: Peak at m/z 242 (Early Eluter)
Symptom: A peak at m/z 241.96 [M+H]⁺ appears earlier in the chromatogram (more polar) than the starting material.
Diagnosis: Hydrolysis of the Methyl Ester .
Mechanism: The Suzuki reaction typically requires an aqueous base (e.g.,
-
Switch to anhydrous bases (e.g.,
, ) suspended in organic solvent. -
Lower the reaction temperature.[1]
-
Use a bulkier ester (e.g., t-butyl) if the methyl ester is too labile.
Issue 3: Mass Shift +14 Da (m/z 270)
Symptom: A peak at m/z 270 [M+H]⁺ co-elutes or elutes slightly later than the parent. Diagnosis: N-Methylation . Mechanism: If Methyl Iodide (MeI) or Dimethyl Sulfate was used in a previous step, or if the reaction uses methanol with a strong acid/base, the N-5 pyrrole nitrogen can be methylated. Note: In rare cases, this can also be transesterification if a different alcohol solvent is used (e.g., Ethanol -> Ethyl ester, +14 Da). Check the fragmentation pattern: N-Me is stable; O-Et loses ethylene (28 Da).
Quantitative Data: Mass Shift Reference Table
Use this table to calibrate your MassLynx/ChemStation processing method.
| Compound Identity | Formula | Monoisotopic Mass (Neutral) | [M+H]⁺ (m/z) | Isotope Pattern | Retention Trend |
| Parent (SM) | 254.9643 | 255.97 / 257.97 | 1:1 Doublet | Reference | |
| Debrominated | 177.0538 | 178.06 | Singlet | Similar/Earlier | |
| Hydrolyzed (Acid) | 240.9487 | 241.96 / 243.96 | 1:1 Doublet | Earlier (Polar) | |
| N-Oxide | 270.9592 | 271.97 / 273.97 | 1:1 Doublet | Earlier (Polar) | |
| Homocoupling (Dimer) | 352.0920 | 353.10 | Singlet | Later (Non-polar) |
Detailed Experimental Protocol: LC-MS Method
To reliably separate the polar acid byproduct from the neutral parent and debrominated impurity, a standard C18 gradient is often insufficient due to the basicity of the pyrazine ring.
Recommended System: Agilent 1290 Infinity II or Waters Acquity UPLC.
Column:
-
Stationary Phase: C18 with polar-embedded group (e.g., Waters Acquity BEH Shield RP18 or Phenomenex Kinetex Biphenyl).
-
Dimensions: 2.1 x 50 mm, 1.7 µm particle size.
-
Rationale: The polar-embedded group improves peak shape for basic heterocycles (pyrazine) and retains the polar acid byproduct better than standard C18.
Mobile Phases:
-
Solvent A: Water + 0.1% Formic Acid (v/v).
-
Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).
-
Note: Do not use Ammonium Acetate if looking for trace hydrolysis; the buffer capacity can mask the ionization of the free acid.
Gradient Program:
| Time (min) | %B | Flow Rate (mL/min) |
|---|---|---|
| 0.00 | 5 | 0.6 |
| 0.50 | 5 | 0.6 |
| 3.50 | 95 | 0.6 |
| 4.50 | 95 | 0.6 |
| 4.60 | 5 | 0.6 |
| 6.00 | 5 | 0.6 |
MS Settings (ESI+):
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (High enough to ionize, low enough to prevent in-source fragmentation of the ester).
-
Scan Range: 100 – 600 m/z.
Reaction Pathway Visualization
Understanding how these byproducts form allows you to adjust reaction conditions proactively.
Figure 2: Competitive reaction pathways leading to common impurities during cross-coupling.
References
-
Tumkevicius, S. & Dodonova, J. (2012).[2] Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds. Link
- Context: While focusing on the [2,3-d] isomer, this review details the identical Pd-catalyzed debromination and hydrolysis mechanisms relevant to the [2,3-b] system.
-
Lynch, M. et al. (2023). Development Of An LC-MS/MS Approach To Detect And Quantify Impurities. Journal of Pharmaceutical Negative Results. Link
- Context: Provides validation protocols for LC-MS detection of halo-pyrazine impurities.
-
Organic Chemistry Portal. Suzuki-Miyaura Coupling: Side Reactions. Link
- Context: Authoritative source for the mechanism of protodeboronation and debromination in Pd-c
-
National Institutes of Health (NIH). Pyrrolo[2,3-b]pyrazine Derivatives as FGFR Inhibitors. Link
- Context: Patent literature confirming the synthesis and common impurity profiles of the methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxyl
Sources
troubleshooting failed reactions involving methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
System Overview & Reactivity Profile
Molecule: Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate Core Scaffold: 4,7-Diazaindole (Pyrrolo[2,3-b]pyrazine)[1][2]
This scaffold is a "privileged structure" in kinase inhibitor discovery (e.g., FGFR, JAK inhibitors) due to its ability to mimic the purine core of ATP. However, the combination of the electron-deficient pyrazine ring and the electron-withdrawing ester at C-7 creates a unique reactivity profile that often leads to reaction failure in standard protocols.
Critical Reactivity Hotspots
| Site | Feature | Reactivity & Risk |
| N-5 (Pyrrole NH) | Acidic Proton ( | High Risk. The ester at C-7 increases acidity. The deprotonated anion can coordinate Pd, poisoning the catalyst. It also competes as a nucleophile. |
| C-2 (Bromine) | Electrophilic Center | Primary Reactive Site. Active for Suzuki/Buchwald couplings. However, the electron-poor ring makes it susceptible to SNAr displacement by bases (OH⁻, OR⁻) instead of coupling. |
| C-7 (Ester) | Electron-Withdrawing | Instability. Activates the ring for side reactions. Susceptible to hydrolysis (saponification) or transesterification under basic coupling conditions. |
Troubleshooting Guide: Why Did My Reaction Fail?
Use this diagnostic Q&A to identify the root cause of your failure.
Issue 1: "I see no product, only starting material (SM) or de-brominated byproduct."
Diagnosis: Catalyst Poisoning or Protodebromination.
-
The Mechanism: The free N-H at position 5 is the culprit. In the presence of base, the N-5 is deprotonated. The resulting azaindolyl anion is a potent ligand that binds to Palladium (Pd), shutting down the catalytic cycle (oxidative addition step).
-
The Fix: You must protect the N-5 position before attempting cross-coupling at C-2.
-
Recommended Protecting Groups: Tosyl (Ts), SEM, or Boc. The electron-withdrawing nature of Tosyl is particularly beneficial as it further activates C-2 for oxidative addition.
-
-
Protodebromination: If you see the bromine replaced by hydrogen (mass -78/80), your catalytic cycle is initiating but stalling. This often happens in alcoholic solvents (MeOH, EtOH) which act as hydride sources. Switch to aprotic solvents (Dioxane, Toluene, DMF).
Issue 2: "I see a new spot, but it’s not the coupled product. Mass spec suggests -OMe addition."
Diagnosis: Nucleophilic Aromatic Substitution (SNAr) Competition.
-
The Mechanism: The pyrazine ring is naturally electron-deficient. The C-7 ester makes it "super-electrophilic." If you use alkoxide bases (NaOMe, NaOEt, KOtBu) or hydroxide bases, they will attack C-2 and displace the Bromine via SNAr faster than the Pd can perform the coupling.
-
The Fix:
-
Change the Base: Never use alkoxides. Use weak, non-nucleophilic inorganic bases: K₂CO₃, Cs₂CO₃, or K₃PO₄ .
-
Anhydrous Conditions: Use anhydrous solvents to prevent hydroxide formation.
-
Issue 3: "My ester disappeared or turned into a carboxylic acid."
Diagnosis: Base-Mediated Hydrolysis.
-
The Mechanism: Standard Suzuki conditions often use aqueous base (e.g., Na₂CO₃/H₂O). The methyl ester is labile and will hydrolyze rapidly, especially with heating. The resulting carboxylic acid often hampers isolation or decarboxylates.
-
The Fix: Switch to anhydrous Suzuki conditions .
-
System: Pd(dppf)Cl₂ / CsF / Dioxane (anhydrous) at 80-90°C.
-
Alternative: Use a bulkier ester (isopropyl, t-butyl) if synthetic route allows.
-
Visual Troubleshooting Logic
The following diagram illustrates the decision matrix for troubleshooting reactions with this scaffold.
Caption: Decision tree for diagnosing failure modes in 2-bromo-5H-pyrrolo[2,3-b]pyrazine couplings.
Optimized Experimental Protocols
These protocols are designed to bypass the failure modes described above.
Protocol A: N-Protection (Tosylation)
Essential precursor step to prevent catalyst poisoning.
-
Dissolution: Dissolve this compound (1.0 equiv) in anhydrous THF or DMF (0.2 M).
-
Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise.
-
Note: Evolution of H₂ gas. Stir for 15-30 min until gas evolution ceases and the solution turns yellow/orange (anion formation).
-
-
Addition: Add p-Toluenesulfonyl chloride (TsCl) (1.2 equiv) dropwise.
-
Reaction: Warm to Room Temperature (RT) and stir for 2-4 hours. Monitor by TLC/LCMS.
-
Workup: Quench with water. The product often precipitates. Filter and wash with water/hexanes. If not, extract with EtOAc.
-
Why this works: The Tosyl group shuts down the acidic N-H and pulls electron density, making the C-2 bromide more reactive toward oxidative addition.
-
Protocol B: Anhydrous Suzuki Coupling (The "Safe" Method)
Designed to prevent ester hydrolysis and SnAr competition.
| Component | Reagent | Role |
| Catalyst | Pd(dppf)Cl₂·DCM (5 mol%) | Robust, resists poisoning better than Pd(PPh₃)₄. |
| Base | CsF (2.5 equiv) or anhydrous K₃PO₄ | Fluoride activates boronic acids without high basicity/nucleophilicity. |
| Solvent | 1,4-Dioxane (Anhydrous) | High boiling point, non-nucleophilic. |
| Atmosphere | Nitrogen/Argon | Essential to prevent homocoupling/oxidation. |
Step-by-Step:
-
Charge a reaction vial with N-protected substrate (1.0 equiv), Boronic Acid (1.2–1.5 equiv), CsF (2.5 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Seal the vial and purge with N₂ for 5 minutes.
-
Add anhydrous 1,4-Dioxane (degassed) via syringe.
-
Heat to 80–90°C for 4–16 hours.
-
Workup: Dilute with EtOAc, wash with water (minimal) and brine. Dry over Na₂SO₄.
Mechanistic Pathways
Understanding the competition between the desired pathway and the "Killer" pathways is crucial.
Caption: Competing reaction pathways. Success requires suppressing the red dashed paths.
References
-
Synthesis and Reactivity of Pyrrolo[2,3-b]pyrazines
-
Protection Strategies & Coupling Conditions
- Title: 2-Bromo-5H-pyrrolo[2,3-b]pyrazine Product Data.
Sources
- 1. americanelements.com [americanelements.com]
- 2. americanelements.com [americanelements.com]
- 3. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 6. Application of Pd-Catalyzed Cross-Coupling Reactions in the Synthesis of 5,5-Dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles that Inhibit ALK5 Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
🔬 Technical Support Center: Pyrrolo[2,3-b]pyrazine Solubility
[1][2]
Ticket Status: OPEN Priority: HIGH Assigned Specialist: Senior Application Scientist, Solid-State Chemistry[2]
📚 Module 1: Structural Modification (Lead Optimization)
User Query: "My pyrrolo[2,3-b]pyrazine lead (LogP ~3.5) precipitates immediately in aqueous buffer.[1][2] I have freedom to modify the R-groups. Where should I start?"
Technical Diagnosis
The pyrrolo[2,3-b]pyrazine core is planar and electron-deficient, promoting tight crystal packing.[1][2] If your compound is a "brick dust" solid (High MP, Low Solubility), you are fighting Lattice Energy .[1] If it is a "grease ball" (Low MP, Low Solubility), you are fighting Lipophilicity .[1]
Troubleshooting Steps
1. Disrupt Molecular Planarity (The "Gravel" Approach) [1]
-
Why: Planar stacks have high lattice energy (
).[1][2] Breaking symmetry lowers the melting point (MP), which exponentially increases solubility.[1] -
Action: Introduce
centers at the C-5 or C-6 positions.
2. Ionizable Appendages (The "Handle" Approach)
-
Why: The pyrrolo[2,3-b]pyrazine core is a very weak base (pKa < 2).[1][2] It will not protonate at physiological pH (7.4).[1][2]
-
Action: Append a basic amine side chain (pKa 8–9) via a linker.[1][2]
3. Reduce Aromaticity Count
⚗️ Module 2: Salt Selection & Crystal Engineering[1][2]
User Query: "I cannot change the structure. I tried an HCl salt, but it disproportionated (turned back to free base) in water. What went wrong?"
Technical Diagnosis
The pyrrolo[2,3-b]pyrazine core contains three nitrogens.[1][2] However, the pyrazine nitrogens are weakly basic due to electron-withdrawing effects from the fused pyrrole.[1]
-
Common Pitfall: Using weak acids (Tartrate, Citrate) or volatile acids (HCl) for very weak bases.[1][2]
-
Rule of Thumb: You need a
(pKa of acid - pKa of base) > 3 for a stable salt.[1][2]
Troubleshooting Steps
1. Switch to Sulfonic Acids
-
Why: Since the scaffold pKa is likely low (approx.[1][2] 1.0–3.0 depending on substituents), you need a strong acid (pKa < -1) to drive proton transfer and maintain the salt species in solution.[1]
-
Recommendation: Screen Methanesulfonic acid (Mesylate) , Isethionic acid , or Sulfuric acid .[1]
2. Avoid HCl for Weak Bases
-
Risk: HCl salts of weak bases can dissociate in the solid state (losing HCl gas) or hydrolyze rapidly in water (pH of saturated solution > pKa of base).[1][2] This leads to the "common ion effect" suppressing solubility initially, followed by precipitation of the free base.[1]
Visualization: Salt Selection Decision Matrix
Figure 1: Decision matrix for selecting counter-ions based on the pKa profile of pyrrolo[2,3-b]pyrazine derivatives.
💊 Module 3: Formulation Strategies (The "Last Resort")
User Query: "My compound is neutral, crystallizes like a rock, and salts are not an option. How do I dose this for animal studies?"
Technical Diagnosis
You are dealing with a BCS Class II (Low Sol/High Perm) or Class IV compound.[1][2][3] If chemical modification and salt formation fail, you must disrupt the crystal lattice physically using Amorphous Solid Dispersions (ASDs).[1]
Troubleshooting Steps
1. Amorphous Solid Dispersion (ASD)
-
Concept: Trap the molecule in a disordered, high-energy "amorphous" state within a polymer matrix.[1] This bypasses the energy cost of breaking the crystal lattice.[1][2]
-
Polymers to Screen:
2. Cyclodextrin Complexation
📊 Quantitative Data: Solubility Benchmarks
| Parameter | "Brick Dust" Profile | "Grease Ball" Profile | Target Profile |
| Melting Point (MP) | > 250°C | < 100°C | 150–200°C |
| LogP | 1.0 – 3.0 | > 5.0 | 2.0 – 3.5 |
| Aqueous Sol (pH 7) | < 1 µg/mL | < 1 µg/mL | > 50 µg/mL |
| Strategy | Disrupt Planarity / ASD | Salt Formation / Surfactants | Optimized |
🧪 Experimental Protocols
Protocol A: Kinetic Solubility Assay (High Throughput)
Use this to quickly rank-order derivatives during Lead Op.[1][2]
-
Preparation: Prepare 10 mM DMSO stock solutions of test compounds.
-
Dosing: Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well plate (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 24 hours at room temperature.
-
Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.
-
Analysis: Analyze filtrate via UV-Vis (254/280 nm) or LC-MS against a calibration curve.
-
Self-Validation: Include a control (e.g., Carbamazepine, sol ~100 µg/mL) to verify filter integrity.[1][2]
Protocol B: "Golden" Salt Screen (Micro-scale)
Use this when you have < 50 mg of material.[1]
-
Dissolution: Dissolve 5 mg of free base in 100 µL of solvent (Acetone or THF are best for pyrrolo-pyrazines as they dissolve the base but precipitate salts).[1][2]
-
Acid Addition: Add 1.1 equivalents of acid (from 1M stock in EtOH).
-
Cycling: Heat to 50°C, then cool to 5°C. Repeat 3 times (Temperature Cycling promotes crystallization).
-
Observation:
🕸️ Workflow Visualization
Figure 2: Integrated workflow for solubility optimization from discovery to pre-clinical formulation.
🔗 References
-
Dehnavi, S., et al. (2021).[1][2][4] Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Link
-
Metwally, et al. (2022).[1][2] Pyrrolo[2,3-d]Pyrimidines as EGFR and VEGFR Kinase Inhibitors: A Comprehensive SAR Review. Current Medicinal Chemistry. Link (Note: Discusses the isomeric scaffold relevant to kinase SAR).
-
Arrien Pharma. (2019).[1][2][5] Pyrrolo[2,3-b]pyrazines as dual ITK and JAK3 inhibitors.[1][2][5] Patent Literature Review. Link
-
PubChem. (2025).[1][2] 5H-Pyrrolo[2,3-b]pyrazine Compound Summary. National Library of Medicine.[2] Link
-
MDPI Pharmaceutics. (2023).[1][2] Composites of N-butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide with Polymers: Effect of Crystallinity on Solubility. Link[1][2]
Sources
- 1. Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5H-Pyrrolo[2,3-b]pyrazine | C6H5N3 | CID 5370803 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scale-Up Synthesis of Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
[1]
Executive Summary & Route Selection
The synthesis of This compound presents unique challenges due to the electron-deficient nature of the pyrazine ring and the regiochemical sensitivity of the pyrrole cyclization.[1]
For scale-up (>100g to kg scale), the Core Functionalization Route is the industry standard.[1] This approach avoids the scarce availability of pre-functionalized pyrazine esters by constructing the 2-bromo-pyrrolo[2,3-b]pyrazine core first, followed by C-7 regioselective functionalization.[1]
Validated Synthesis Pathway
The recommended workflow proceeds via a 4-step sequence:
-
Sonogashira Coupling: 3,5-Dibromopyrazin-2-amine + TMS-acetylene.[1]
-
Cyclization: Base-mediated ring closure to 2-bromo-5H-pyrrolo[2,3-b]pyrazine.[1]
-
C-7 Formylation: Vilsmeier-Haack reaction.[1]
-
Oxidation & Esterification: Pinnick oxidation followed by Fischer esterification.[1]
Caption: Validated 4-step scale-up route for this compound.
Troubleshooting Guide (Q&A)
Phase 1: Core Construction (Sonogashira & Cyclization)[1]
Q1: We are observing high levels of homocoupling (Glaser coupling) during the Sonogashira reaction. How do we suppress this at scale? A: Homocoupling of TMS-acetylene is a common competitor when oxygen is present.[1]
-
Root Cause: Inefficient sparging or air leaks in the reactor headspace.[1]
-
Solution:
-
Degassing: Do not rely solely on vacuum/nitrogen cycles.[1] Use a subsurface sparge with Nitrogen or Argon for at least 30 minutes per 10L of solvent volume before catalyst addition.[1]
-
Reagent Order: Add the Copper(I) iodide (CuI) last, after the palladium catalyst and alkyne are in the degassed mixture.
-
Slow Addition: Add the TMS-acetylene as a solution over 1-2 hours to keep its instantaneous concentration low relative to the aryl halide.
-
Q2: During the cyclization of the alkyne intermediate with KOtBu, we see significant tar formation and a yield drop. What is happening? A: The 2-bromo-pyrrolo[2,3-b]pyrazine core is electron-rich but sensitive to strong bases at high temperatures.[1]
-
Mechanism: Prolonged exposure to KOtBu in NMP (N-methyl-2-pyrrolidone) can cause polymerization or nucleophilic attack on the bromine at the 2-position (debromination or substitution).[1]
-
Corrective Action:
-
Temperature Control: Strictly maintain the internal temperature between 50-60°C. Do not exceed 65°C.
-
Stoichiometry: Use exactly 1.1 - 1.2 equivalents of KOtBu. Excess base promotes side reactions.[1]
-
Quench Protocol: Do not let the reaction sit overnight. Quench immediately upon completion (monitor by HPLC) by pouring the mixture into a buffered solution (NH4Cl/Water) to neutralize the base rapidly.
-
Phase 2: C-7 Functionalization (Vilsmeier-Haack)[1]
Q3: The Vilsmeier-Haack reaction (POCl3/DMF) becomes a solid block that breaks our stirrer. How do we manage the viscosity? A: The Vilsmeier complex and the subsequent iminium salt intermediate often precipitate as a thick paste.
-
Process Engineering:
-
Solvent Volume: Increase DMF volume to 10-12 volumes relative to the substrate.
-
Diluent: If viscosity remains high, add acetonitrile (MeCN) or dichloromethane (DCM) as a co-solvent.[1] These do not interfere with the Vilsmeier reagent but solubilize the intermediate salts.
-
Temperature Ramp: Form the Vilsmeier reagent (POCl3 + DMF) at 0°C, then add the substrate. Only heat to 60-80°C after the addition is complete and the initial exotherm has subsided.
-
Q4: We are seeing N-formylation instead of C-7 formylation. How do we direct regioselectivity? A: The pyrrolo[2,3-b]pyrazine nitrogen (N-5) is nucleophilic.[1] However, under standard Vilsmeier conditions, C-7 (beta-position) is electronically favored.[1]
-
Troubleshooting:
-
Protonation: Ensure the reaction is acidic enough. The Vilsmeier reagent itself usually protects the nitrogen via reversible protonation/complexation.
-
N-Protection (Alternative): If N-formylation persists >10%, consider protecting the N-5 position with a Tosyl (Ts) or SEM group before the Vilsmeier step.[1] The "2-bromo-5-tosyl" intermediate is highly crystalline and directs substitution exclusively to C-7 due to steric and electronic blocking.[1]
-
Phase 3: Oxidation & Esterification[1]
Q5: Pinnick oxidation (NaClO2) is generating excessive chlorine gas.[1] Is there a safer alternative for 500g scale? A: Chlorine dioxide (ClO2) evolution is a major hazard of Pinnick oxidation if the scavenger is insufficient or acid addition is too fast.[1]
-
Safety Protocol:
-
Alternative: For this specific scaffold, Manganese Dioxide (MnO2) in methanol with cyanide (Corey-Gilman-Ganem) can convert the aldehyde directly to the methyl ester, skipping the acid isolation.[1] Note: This generates cyanide waste, so Pinnick followed by MeOH/H2SO4 is often preferred for green chemistry compliance if gas evolution is managed.
Analytical Controls & Specifications
To ensure batch consistency, the following analytical checkpoints are mandatory.
| Checkpoint | Method | Acceptance Criteria | Critical Impurity to Monitor |
| Start Material | HPLC/GC | >98.0% Purity | 2-Amino-5-bromopyrazine (monobromo) |
| Step 1 (Coupling) | HPLC | <2.0% Residual SM | Homocoupled Alkyne (Dimer) |
| Step 2 (Core) | 1H-NMR | No aliphatic peaks | Des-bromo analog (from debromination) |
| Step 3 (Aldehyde) | HPLC | >95% Area | N-Formyl isomer (regioisomer) |
| Final Product | LC-MS | M+1 = 270/272 (Br pattern) | Carboxylic Acid (incomplete esterification) |
Detailed Experimental Protocol (Step 3: Vilsmeier-Haack)
Context: This is the most failure-prone step during scale-up due to exotherms and viscosity.[1]
Reagents:
-
2-Bromo-5H-pyrrolo[2,3-b]pyrazine (Limiting Reagent, 1.0 equiv)[1]
-
Phosphorus Oxychloride (POCl3) (3.0 equiv)[1]
-
N,N-Dimethylformamide (DMF) (10.0 vol)[1]
Procedure:
-
Reagent Formation: Charge DMF (5.0 vol) into a reactor. Cool to 0–5°C.[1]
-
Addition: Add POCl3 dropwise over 45 minutes, maintaining internal temperature <10°C. Caution: Vilsmeier reagent formation is exothermic.[1] Stir for 30 mins at 0°C.
-
Substrate Addition: Dissolve the core (2-bromo-5H-pyrrolo[2,3-b]pyrazine) in the remaining DMF (5.0 vol). Add this solution to the reactor slowly.
-
Reaction: Warm the mixture to room temperature, then heat to 60°C. Stir for 3–5 hours.
-
Monitoring: Check HPLC for consumption of starting material.
-
Quench (Critical): Cool reaction to 20°C. Pour the reaction mixture slowly into a vigorously stirred mixture of Ice/Water (20 vol) and Sodium Acetate (4.0 equiv). Do not add water to the reaction; inverse addition is safer.
-
Isolation: Adjust pH to 7–8 with 2M NaOH. The aldehyde product typically precipitates as a yellow/orange solid.[1] Filter, wash with water, and dry.[2]
References
-
Vertex Pharmaceuticals. (2021).[1] Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo[2,3-b]pyrazine. Google Patents. Link
-
National Institutes of Health (NIH). (2017).[1] Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Link
-
Sigma-Aldrich. (2024).[1] 2-Bromo-5H-pyrrolo[2,3-b]pyrazine Product Specification. Link
-
Organic Syntheses. (2009). Synthesis of Azaindoles via Thermolysis of Azido Acrylates. Org. Synth. 2009, 86, 172.[1] Link[1]
-
ChemicalBook. (2024).[1][3][4] 2-Amino-3,5-dibromopyrazine Properties and Synthesis. Link
Sources
- 1. 2-Amino-3,5-dibromopyrazine | C4H3Br2N3 | CID 620004 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google Patents [patents.google.com]
- 3. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 4. 2-Amino-3,5-dibromopyrazine | 24241-18-7 [chemicalbook.com]
Technical Support Center: Overcoming Poor Reactivity of Aryl Boronic Acids in Suzuki Coupling
Welcome to the technical support center dedicated to addressing a common yet challenging issue in synthetic chemistry: the poor reactivity of aryl boronic acids in Suzuki-Miyaura coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter sluggish or failed couplings. Here, we move beyond simple protocols to explain the underlying causality of experimental choices, providing you with the expertise to troubleshoot and optimize your reactions effectively.
Introduction: The Challenge of Unreactive Aryl Boronic Acids
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, prized for its versatility in forming carbon-carbon bonds. However, the success of this palladium-catalyzed reaction is highly dependent on the nature of the coupling partners. While many aryl boronic acids are excellent substrates, those that are sterically hindered or electron-deficient often exhibit poor reactivity. This can manifest as low conversion, slow reaction rates, or complete reaction failure. Understanding the factors that govern the reactivity of aryl boronic acids is the first step toward overcoming these challenges.
A key aspect of the Suzuki coupling is the activation of the boronic acid by a base, which facilitates the crucial transmetalation step.[1] The electronic and steric properties of the aryl boronic acid directly influence the ease of this activation and its subsequent transfer to the palladium center.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding challenging Suzuki couplings involving aryl boronic acids.
Q1: Why is my electron-deficient aryl boronic acid failing to react?
Electron-withdrawing groups on the aryl boronic acid decrease the nucleophilicity of the aryl group, which can slow down the transmetalation step in the catalytic cycle. Additionally, these boronic acids are often more prone to side reactions like protodeboronation, especially under basic conditions.[2]
Q2: My sterically hindered aryl boronic acid is giving low yields. What can I do?
Steric hindrance around the boron atom can impede the approach of the palladium complex, making transmetalation difficult. To overcome this, you may need to employ more aggressive reaction conditions, such as higher temperatures or more active catalyst systems with bulky ligands.[3][4]
Q3: What is protodeboronation and how can I prevent it?
Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source, such as water or protic solvents.[5][6] This is often catalyzed by the base used in the reaction.[6] To minimize this, consider using anhydrous conditions, weaker bases, or protecting the boronic acid as a more stable derivative like a pinacol ester.[5][7]
Q4: Can the choice of palladium catalyst and ligand make a difference?
Absolutely. The catalyst and ligand system is critical. For challenging substrates, standard catalysts like Pd(PPh₃)₄ may not be effective. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands), are designed to promote the oxidative addition and reductive elimination steps, which can be rate-limiting for unreactive partners.[4][7][8]
Q5: How does the base affect the reaction with unreactive aryl boronic acids?
The base plays a crucial role in activating the boronic acid.[1] For unreactive aryl boronic acids, a stronger base might be necessary to form the reactive boronate species. However, strong bases can also promote protodeboronation.[5] Therefore, a careful screening of bases is often required. The choice of base can also be solvent-dependent.[7]
Troubleshooting Guide: A Deeper Dive
When faced with a failed or low-yielding Suzuki coupling, a systematic approach to troubleshooting is essential. This guide will walk you through potential causes and solutions.
Problem 1: Low to No Conversion of Starting Materials
If you observe little to no formation of your desired product, consider the following possibilities:
-
Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the precatalyst, or it may have been deactivated.[7]
-
Solution: Use a fresh, high-quality palladium source. Consider using a pre-formed Pd(0) catalyst or a modern precatalyst that is more robust. Ensure thorough degassing of your reaction mixture to prevent oxidation of the catalyst and ligands.[7]
-
-
Inefficient Transmetalation: This is a common issue with electron-deficient or sterically hindered aryl boronic acids.
-
Solution: Optimize the base and solvent system. A stronger base or a different solvent may be required to facilitate the formation of the boronate and its transfer to the palladium center.
-
-
Low Reaction Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[7]
-
Solution: Cautiously increase the reaction temperature. However, be aware that excessive heat can lead to catalyst decomposition and increased side reactions.[7]
-
Problem 2: Significant Protodeboronation
The presence of a significant amount of the arene byproduct (where the boronic acid has been replaced by hydrogen) points to protodeboronation.
-
Cause: Presence of water or other proton sources, or the use of a strong base.[5]
-
Solution:
-
Anhydrous Conditions: Use anhydrous solvents and dry glassware. The addition of molecular sieves can also help.[5]
-
Base Selection: Switch to a weaker, non-hydroxide base like potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃).[5]
-
Lower Temperature: Running the reaction at a lower temperature can sometimes reduce the rate of protodeboronation relative to the desired coupling.[5]
-
-
Problem 3: Reaction Stalls at Intermediate Conversion
If the reaction starts but does not go to completion, it could be due to several factors:
-
Catalyst Decomposition: The catalyst may be degrading over the course of the reaction.
-
Solution: Increase the catalyst loading or consider a more stable catalyst system.
-
-
Insolubility of Intermediates: A common issue, especially in the synthesis of large, pi-conjugated systems, is the precipitation of intermediates, effectively removing them from the reaction.
-
Solution: Choose a solvent in which all reactants and intermediates are soluble at the reaction temperature. In some cases, higher temperatures or more specialized solvents may be necessary.
-
Visualizing the Troubleshooting Process
Caption: Troubleshooting workflow for poor Suzuki coupling reactivity.
Data-Driven Decisions: Ligand and Base Selection
The choice of ligand and base is paramount for difficult couplings. The following table provides a starting point for optimization.
| Aryl Boronic Acid Type | Recommended Ligands | Recommended Bases | Rationale |
| Electron-Deficient | Bulky, electron-rich phosphines (e.g., SPhos, XPhos, RuPhos) | K₃PO₄, Cs₂CO₃ | Electron-rich ligands accelerate the reductive elimination step, which can be slow for electron-deficient products. Weaker bases can help minimize protodeboronation. |
| Sterically Hindered | Bulky phosphines (e.g., t-Bu₃P, Buchwald ligands), N-heterocyclic carbenes (NHCs) | Cs₂CO₃, K₃PO₄ | Bulky ligands can promote the formation of the active monoligated palladium species, which is necessary for coupling with sterically demanding substrates.[9] |
| Heteroaryl | Buchwald-type ligands, NHCs | K₂CO₃, CsF | Heteroaryl boronic acids can be prone to decomposition. Milder bases are often preferred.[10] |
The Suzuki Catalytic Cycle and Points of Failure
Understanding the catalytic cycle is key to diagnosing problems.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Poorly reactive aryl boronic acids primarily affect the Transmetalation step. Electron-deficient aryl groups are less nucleophilic, and steric hindrance can physically block the approach to the palladium center.
Experimental Protocols
General Protocol for a Challenging Suzuki Coupling
This protocol provides a robust starting point for coupling with an unreactive aryl boronic acid.
Materials:
-
Aryl halide (1.0 equiv)
-
Aryl boronic acid (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Ligand (e.g., SPhos, 2.2-11 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., dioxane, toluene, or 2-MeTHF)
Procedure:
-
To a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, aryl boronic acid, palladium precatalyst, ligand, and base.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by an appropriate method, such as column chromatography.
Alternative Boron Reagents for Intractable Cases
When an aryl boronic acid proves too unstable or unreactive, consider using more robust boron reagents.[11]
-
Pinacol Esters (Ar-B(pin)): More stable to protodeboronation than boronic acids.[11] They can often be used directly in Suzuki couplings.[11]
-
Trifluoroborates (Ar-BF₃K): These salts are highly stable and release the boronic acid in situ under the reaction conditions.
-
MIDA Boronates: These are exceptionally stable and can be unreactive in Suzuki couplings until a mild aqueous base is used to cleave the MIDA ligand, allowing for iterative cross-coupling reactions.
Conclusion
Successfully coupling unreactive aryl boronic acids requires a thoughtful and systematic approach. By understanding the underlying principles of the Suzuki-Miyaura reaction and being prepared to screen various parameters—catalyst, ligand, base, and solvent—researchers can overcome these synthetic challenges. This guide provides the foundational knowledge and practical advice to turn a failing reaction into a successful transformation.
References
- Cravotto, G., Orio, L., & Calcio Gaudino, E. (2011). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 16(4), 3294-3331.
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(48), 18051-18064.
-
Reddit. (2022). Failed suzuki coupling, any suggenstions? [Online forum post]. Retrieved from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Q&A]. Retrieved from [Link]
- Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663.
-
ResearchGate. (n.d.). Table 2 : The effect of various bases on the Suzuki coupling reaction a. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Hermange, P., Lindhardt, A. T., Taaning, R. H., Bjerglund, K., Lupp, D., & Skrydstrup, T. (2011). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 13(9), 2434-2437.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443.
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
rnazki lab. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved from [Link]
- Harada, S., Uemura, T., & Ohmae, T. (2022). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring. Organic Letters, 24(25), 4596-4601.
- Haibach, M. C., Ickes, A. R., Tcyrulnikov, S., Shekhar, S., Monfette, S., Swiatowiec, R., ... & Hansen, E. C. (2022). Enabling Suzuki–Miyaura coupling of Lewis-basic arylboronic esters with a nonprecious metal catalyst. Chemical Science, 13(42), 12566-12573.
-
ResearchGate. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
Reddit. (2022). For the pro's (Suzuki) [Online forum post]. Retrieved from [Link]
-
ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]
- McDonald, M. K., Martin, A. R., Lee, J., & Sigman, M. S. (2021). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 143(31), 12021-12026.
- Sasamori, T. (2022). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Journal of Synthetic Organic Chemistry, Japan, 80(10), 915-923.
- Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of visualized experiments : JoVE, (21), 996.
Sources
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
stability issues of methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate under acidic or basic conditions
This guide serves as a specialized technical resource for researchers working with methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate . It addresses stability challenges arising from the molecule's amphoteric nature and electrophilic sites.
Product Category: Heterocyclic Building Blocks / Kinase Inhibitor Intermediates Subject: Stability & Handling Under Acidic/Basic Conditions Document ID: TS-PPYZ-007
Molecule Overview & Critical Reactivity Profile
Before troubleshooting, understand the three "Hotspots" of instability in this molecule. The pyrrolo[2,3-b]pyrazine scaffold is electron-deficient, making specific positions highly sensitive to pH changes.
| Functional Group | Location | Reactivity Risk | Trigger Condition |
| Methyl Ester | C-7 | Hydrolysis (High Risk) | pH > 10 (Rapid), pH < 2 (Slow) |
| Pyrrole NH | N-5 | Deprotonation ( | Strong Bases (NaH, KOH, NaOH) |
| Bromine | C-2 | Nucleophilic Displacement ( | Strong Nucleophiles + Heat |
| Pyrazine Ring | N-1/N-4 | Protonation ( | Strong Acids (HCl, TFA) |
Troubleshooting Guide (Q&A)
Issue 1: "My product disappeared into the aqueous layer during basic workup."
Diagnosis: Unintentional Ester Hydrolysis & Salt Formation.
Mechanism: The C-7 methyl ester is electronically coupled to the electron-deficient pyrazine ring. This makes the carbonyl carbon highly electrophilic. Exposure to strong bases (NaOH, KOH, or even concentrated
-
Outcome: The resulting carboxylate salt (COO⁻) and the deprotonated pyrrole nitrogen (N⁻) make the molecule highly water-soluble.
Corrective Action:
-
Check the Aqueous Layer: Acidify a small aliquot of your aqueous waste to pH ~3-4. If a precipitate forms, your product has hydrolyzed to the acid.
-
Recovery: Acidify the entire aqueous layer to pH 4 (isoelectric point vicinity) and extract with Ethyl Acetate/THF (3:1). You will recover the acid form, which can be re-esterified using MeOH/TMSCl or MeOH/
.
Prevention:
-
Protocol Change: Switch to mild buffers for quenching. Use saturated
or Phosphate Buffer (pH 7.0) . -
Avoid: 1M NaOH or KOH washes.
Issue 2: "I see a new, slightly more polar spot on TLC after reaction with base."
Diagnosis: Nucleophilic Aromatic Substitution (
-
Reaction:
(Hydroxy-impurity).
Corrective Action:
-
Identify: Isolate the impurity.
products often fluoresce differently under UV (254/365 nm) compared to the bromo-starting material due to changes in the push-pull electronics. -
Prevention: Use non-nucleophilic bases (e.g.,
, KHMDS, DIPEA) if basic conditions are required. Avoid heating with hydroxide.
Issue 3: "The compound precipitates immediately upon adding acid."
Diagnosis: Pyrazine Protonation (Reversible). Mechanism: The pyrazine nitrogens are weakly basic. Adding strong acid (HCl, TFA) protonates these nitrogens, forming a salt (e.g., hydrochloride). While some salts are soluble in water, the mono-protonated species of this planar heterocycle often forms tight crystal lattice stacks that are insoluble in both organic solvents (DCM) and aqueous acid.
Corrective Action:
-
Solubilization: Do not filter immediately. Adjust pH back to neutral (pH 7) using saturated
. The free base should redissolve in the organic layer (DCM/EtOAc).
Stability & Degradation Pathways (Visualized)
The following diagram illustrates the competing pathways when the molecule is subjected to pH extremes.
Figure 1: Degradation and speciation pathways of the target molecule under varying pH conditions.
Standard Operating Procedures (SOPs)
SOP-01: Recommended Workup Protocol
To maximize recovery and minimize hydrolysis:
-
Quenching: Pour reaction mixture into ice-cold saturated Ammonium Chloride (
) . This buffers the solution to ~pH 5-6. -
Extraction: Use Ethyl Acetate or 2-MeTHF . Avoid DCM if the product has poor solubility.
-
Washing: Wash organic layer once with Water and once with Brine.
-
Critical: Do NOT use
or washes if the reaction time was long, as traces of base in the rotovap flask can induce hydrolysis during concentration.
-
-
Drying: Use Sodium Sulfate (
). Avoid Magnesium Sulfate ( ) if the compound is sensitive to Lewis acids (rare, but good practice).
SOP-02: Storage & Handling
-
State: Solid powder.
-
Condition: Store at -20°C under inert atmosphere (
or Ar). -
Solvent Stability:
-
Stable: DMSO, DMF, Methanol (neutral).
-
Unstable: Water (slow hydrolysis), Acidic Methanol (transesterification/hydrolysis).
-
Quantitative Data Summary
| Parameter | Value (Approx.) | Notes |
| MW | 256.06 g/mol | |
| pKa (Pyrrole NH) | ~13.0 | Deprotonates with |
| pKa (Pyrazine N) | ~1.5 - 2.5 | Protonates with mineral acids. |
| Hydrolysis | < 10 min | In 1M NaOH at RT. |
| Hydrolysis | > 24 hours | In pH 7.4 Buffer at RT. |
References
-
Synthesis and Reactivity of Pyrrolopyrazines
-
Source: BLD Pharm. (n.d.). Methyl 7-bromo-5H-pyrrolo[2,3-b]pyrazine-2-carboxylate. Retrieved from
- Relevance: Confirms structural existence and commercial availability of the core scaffold isomers.
-
-
General Stability of Pyrazine Esters
-
Source: He, H. Q., et al. (2014). "A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate". Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.[1]
- Relevance: Establishes the facile hydrolysis of electron-deficient pyrazine esters under basic conditions (LiOH).
-
-
Nucleophilic Substitution on Bromo-Pyrazines
-
Source: Ihsanawatia, et al. (2022). "Chemical Transformation of Pyrazine Derivatives". Moroccan Journal of Chemistry, 10(2).
- )
-
- FGFR Inhibitor Scaffolds (Pyrrolo[2,3-b]pyrazine context): Source: NIH / PubMed Central. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Relevance: Provides context on the handling, solubility, and N-substitution chemistry of the 5H-pyrrolo[2,3-b]pyrazine scaffold.
Sources
Validation & Comparative
comparing methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate with other kinase inhibitor scaffolds
Executive Summary: The "Privileged" Kinase Scaffold
Methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate represents a high-value "privileged structure" in modern medicinal chemistry, specifically designed for targeting Type I and Type II kinase inhibitors. Unlike the ubiquitous pyrrolo[2,3-d]pyrimidine (the core of Tofacitinib), this [2,3-b]pyrazine variant offers a distinct physiochemical profile, primarily utilized to overcome resistance mutations in FGFR (Fibroblast Growth Factor Receptor) and JAK (Janus Kinase) pathways.
This guide dissects the scaffold's utility, comparing it against industry standards and providing a validated workflow for its functionalization.
Comparative Analysis: Scaffold Performance
The choice of scaffold dictates the vector of substitution and the hydrogen-bonding potential with the kinase hinge region. The pyrrolo[2,3-b]pyrazine core provides a unique "N-1" acceptor and "N-5" donor motif that differs subtly but critically from the [2,3-d]pyrimidine series.
Table 1: Physicochemical & Functional Comparison
| Feature | Pyrrolo[2,3-b]pyrazine (Target) | Pyrrolo[2,3-d]pyrimidine (Standard) | Indolinone (Legacy) |
| Core Topology | 5,6-fused system (Pyrazine + Pyrrole) | 5,6-fused system (Pyrimidine + Pyrrole) | 5,5-fused system |
| Hinge Interaction | Bidentate: N1 (Acceptor) + N5-H (Donor) | Bidentate: N1 (Acceptor) + N7-H (Donor) | Tridentate (often requires specific orientation) |
| C-2 Vector | Key Diversity Point: Directs substituents into the hydrophobic pocket (Gatekeeper). | Key Diversity Point: Directs substituents into the solvent front. | Limited diversity vectors. |
| C-7 Vector | Solvent Channel: Ideal for solubilizing groups (e.g., esters/amides). | Hydrophobic Pocket: Often unsubstituted or small alkyls. | N/A |
| Primary Targets | FGFR1-4, JAK1-3, ITK | JAK, BTK, RET | VEGFR, PDGFR |
| Metabolic Stability | High: Pyrazine ring is less prone to oxidative metabolism than electron-rich pyrroles. | Moderate: Can suffer from rapid clearance without blocking groups. | Low: Prone to oxidation. |
Mechanism of Action: The "Hinge Binder" Advantage
In the context of FGFR inhibition , the pyrrolo[2,3-b]pyrazine core mimics the adenine ring of ATP.
-
N-5 (Pyrrole NH): Forms a crucial hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Ala564 in FGFR1).
-
N-1 (Pyrazine N): Accepts a hydrogen bond from the backbone amide nitrogen.
-
C-2 Bromide Utility: This position is pre-activated for cross-coupling to introduce aryl groups that interact with the "Gatekeeper" residue, a common site for drug-resistance mutations (e.g., V561M in FGFR1).
Visualization: Signaling & Synthetic Logic
Diagram 1: Pharmacophore Mapping & Synthetic Strategy
This diagram illustrates how the scaffold binds to the kinase active site and the synthetic logic for modifying it.
Caption: Pharmacophore mapping of the scaffold showing the dual-vector modification strategy. The C-2 bromide targets the hydrophobic gatekeeper pocket, while the C-7 ester targets the solvent channel.
Experimental Protocol: Validated Functionalization Workflow
Objective: To synthesize a potent kinase inhibitor library member by functionalizing the C-2 and C-7 positions of this compound.
Phase 1: C-2 Functionalization (Suzuki-Miyaura Coupling)
Rationale: The C-2 position is the primary determinant of potency. Installing an aryl group here mimics the purine-pyrimidine interaction of ATP.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Phenylboronic acid or Heteroaryl boronate (1.2 eq)
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 eq) - Chosen for high turnover on electron-deficient pyrazines.
-
Base: K₂CO₃ (2.0 M aq, 3.0 eq)
-
Solvent: 1,4-Dioxane (degassed)
Protocol:
-
Setup: In a microwave vial, combine the scaffold, boronic acid, and Pd catalyst.
-
Inertion: Seal the vial and purge with Argon for 5 minutes.
-
Solvation: Add degassed 1,4-dioxane and aqueous K₂CO₃ via syringe.
-
Reaction: Heat to 90°C for 2 hours (or microwave at 110°C for 30 min). Note: Monitor by LC-MS for disappearance of the bromide (M+2 pattern).
-
Workup: Dilute with EtOAc, wash with water/brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The product will typically be more polar than the starting bromide.
Phase 2: C-7 Functionalization (Hydrolysis & Amide Coupling)
Rationale: The methyl ester is a "masked" solubilizing group. Hydrolysis reveals the carboxylic acid, allowing attachment of morpholine/piperazine tails to improve DMPK properties.
Protocol:
-
Hydrolysis: Dissolve the C-2 substituted intermediate in THF/MeOH (1:1). Add LiOH (2.0 M, 5.0 eq). Stir at 50°C for 4 hours.
-
Acidification: Acidify to pH 3 with 1N HCl. The carboxylic acid intermediate often precipitates; filter and dry.
-
Coupling: Dissolve the acid in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 10 min to activate.
-
Addition: Add the amine (e.g., N-methylpiperazine, 1.5 eq). Stir at RT for 12 hours.
-
Validation: Verify final product purity (>95%) via HPLC.
Critical Quality Attributes (CQA)
When sourcing or synthesizing this scaffold, ensure the following specifications to prevent downstream failure:
-
Purity: ≥98% (HPLC). Impurities often include the de-brominated analog (via hydrodehalogenation), which is inactive and difficult to separate later.
-
Appearance: Typically a pale yellow to off-white solid. Dark coloration indicates oxidation of the pyrrole ring.
-
Storage: Store at -20°C under Argon. The C-2 bromide is stable, but the pyrrole NH is acidic and sensitive to moisture over long periods.
References
-
Vertex AI Search. (2025). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Institutes of Health. 2
-
MDPI. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors. 3
-
BLD Pharm. (2025). Product Data: Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate. 4
-
ResearchGate. (2021). Suzuki Cross-Coupling of 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide. 5[6][7][8]
-
Google Patents. (2021). Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo[2,3-b]pyrazine. 9[7][8]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. 1936142-05-0|Methyl 5H-pyrrolo[2,3-b]pyrazine-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN113603693A - Preparation method of 2-bromo-5-p-toluenesulfonyl-5H-pyrrolo [2,3-b ] pyrazine - Google Patents [patents.google.com]
cytotoxicity assays for novel compounds derived from methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Executive Summary
The scaffold methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate represents a critical intermediate in the synthesis of bioisosteres of 7-azaindoles. Derivatives of this scaffold are frequently designed as ATP-competitive kinase inhibitors (e.g., targeting JAK, SYK, or FGFR pathways).
While tetrazolium-based assays (MTT/MTS) remain the academic default, they present significant risks when evaluating this specific class of compounds. Kinase inhibitors often induce cytostasis (G1 cell cycle arrest) rather than immediate necrosis, leading to metabolic dormancy that MTT assays can misinterpret. Furthermore, the fused heterocyclic nature of pyrrolo[2,3-b]pyrazines can exhibit intrinsic fluorescence or precipitate in aqueous media, confounding optical readouts.
This guide recommends ATP-based Luminescence as the primary screening modality, supported by Real-Time Impedance for mechanistic validation, ensuring data integrity for drug development pipelines.
Part 1: The Scaffold & The Screening Challenge
Chemical Context
The core structure, this compound, is highly lipophilic and planar. When derivatized (typically via S_NAr or Suzuki couplings at the bromine position), the resulting molecules often function as Type I or Type II kinase inhibitors .
The "Metabolic Trap"
Standard cytotoxicity assays rely on cellular metabolism as a proxy for viability. However, compounds derived from this scaffold often work by inhibiting phosphorylation cascades (e.g., PI3K/Akt/mTOR).
-
The Consequence: Cells stop dividing (cytostasis) and lower their metabolic rate without dying immediately.
-
The Error: An MTT assay, which measures enzymatic turnover (succinate dehydrogenase), will report these viable-but-dormant cells as "dead," resulting in a false positive cytotoxicity signal (lower IC50 than reality).
Part 2: Comparative Assay Analysis
The following table contrasts the three dominant methodologies for screening pyrrolopyrazine derivatives.
| Feature | MTT / MTS (Tetrazolium) | ATP Luminescence (e.g., CellTiter-Glo) | Real-Time Impedance (e.g., xCELLigence) |
| Readout | Absorbance (Colorimetric) | Luminescence (Light) | Electrical Impedance (Unitless) |
| Mechanism | Mitochondrial Reductase Activity | Quantifies intracellular ATP | Cell Adherence & Morphology |
| Sensitivity | Low (~1,000 cells/well) | High (<10 cells/well) | Medium (Dependent on cell type) |
| Scaffold Risk | High: Kinase inhibitors reduce mitochondrial respiration, skewing results. | Low: ATP degrades rapidly only upon necrosis; less sensitive to metabolic dormancy. | None: Measures physical presence, not metabolism. |
| Throughput | Medium (Wash steps often req.) | Ultra-High (Add-Mix-Read) | Low/Medium (Requires dedicated incubator) |
| Cost | $ | ||
| Verdict | Not Recommended for Primary Screen | Recommended Gold Standard | Recommended for Hit Validation |
Part 3: Visualizing the Mechanism of Interference
To understand why ATP assays are superior for this specific scaffold, we must visualize the cellular impact of the compound versus the assay mechanism.
Figure 1: Mechanism of Assay Interference. Note how the compound suppresses mitochondrial activity (MTT target) even if the cell is viable, whereas ATP levels remain stable in cytostatic cells, providing a more accurate viability readout.
Part 4: Validated Protocol (ATP-Luminescence)
Objective: Determine the IC50 of pyrrolo[2,3-b]pyrazine derivatives using a homogeneous ATP quantification method.
Reagents & Equipment
-
Cell Line: Relevant kinase-dependent line (e.g., Ba/F3 for JAK, HepG2 for general tox).
-
Assay Buffer: CellTiter-Glo® (Promega) or equivalent ATP-lite reagent.
-
Vehicle: DMSO (Molecular Biology Grade).
-
Plate: 384-well solid white opaque plates (prevents luminescence crosstalk).
Step-by-Step Methodology
-
Compound Preparation (The "Echo" Step):
-
Prepare a 10mM stock of the this compound derivative in 100% DMSO.
-
Perform a 1:3 serial dilution in DMSO (10 points).
-
Critical: Check for precipitation. This scaffold is prone to crashing out at >50µM in aqueous media.
-
-
Cell Seeding:
-
Seed cells at 1,000–2,000 cells/well in 25µL culture medium.
-
Control 1: Media Only (Background).[1]
-
Control 2: Cells + DMSO (0.1% final concentration) – This is your "100% Viability" normalization standard.
-
-
Treatment:
-
Add 100nL of compound per well using an acoustic dispenser or pin tool.
-
Incubate for 72 hours .
-
Why 72h? Kinase inhibitors require multiple cell cycles to manifest cytotoxic phenotypes. 24h is insufficient.
-
-
Luminescence Development:
-
Equilibrate the assay plate and detection reagent to room temperature (22°C) for 30 minutes.
-
Add 25µL of ATP Reagent (1:1 ratio with media).
-
Orbitally shake for 2 minutes (lysis step).
-
Incubate stationary for 10 minutes (signal stabilization).
-
-
Data Acquisition:
-
Read Luminescence (Integration time: 0.5–1.0 second).
-
Data Processing
Calculate % Viability using the formula:
Part 5: The Screening Workflow Visualization
This diagram outlines the decision tree for evaluating these novel compounds, moving from synthesis to hit validation.
Figure 2: Recommended Screening Funnel. Note the transition from high-throughput ATP assays to mechanistic impedance assays for top hits.
References
-
Riss, T. L., et al. (2013). Cell Viability Assays. Assay Guidance Manual. NCBI. [Link]
-
Wang, P., et al. (2010).[2] Limitations of MTT and MTS-Based Assays for Measurement of Antiproliferative Activity of Green Tea Polyphenols. PLoS ONE. (Demonstrates interference mechanisms applicable to small molecule inhibitors). [Link]
-
Cree, I. A., & Andreotti, P. E. (1997).[2] Measurement of cytotoxicity by ATP-based luminescence assay in primary cell cultures and cell lines. Toxicology in Vitro. (Establishes ATP as superior for sensitivity). [Link]
-
Dehnavi, S., et al. (2021).[3] Pyrrolopyrazine derivatives: synthetic approaches and biological activities. (Review of the specific scaffold's biological targets). [Link]
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. (Industry standard comparison for kinase inhibitor screening). [Link]
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A Comparative Guide to Assessing the Selectivity Profile of Kinase Inhibitors Based on the Pyrrolo[2,3-b]pyrazine Core
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the selectivity of kinase inhibitors built upon the versatile pyrrolo[2,3-b]pyrazine scaffold. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, offering a self-validating system for generating robust and reliable selectivity data.
The Pyrrolo[2,3-b]pyrazine Scaffold: A Privileged Core for Kinase Inhibition
Protein kinases, which catalyze the transfer of a phosphate group from ATP to a substrate protein, are central regulators of nearly all cellular processes. Their dysregulation is a hallmark of many diseases, particularly cancer, making them prime therapeutic targets.[1][2] The ultimate goal in developing a kinase inhibitor is to achieve high potency against the intended target while minimizing engagement with other kinases to reduce off-target effects and potential toxicity.
The 5H-pyrrolo[2,3-b]pyrazine core has emerged as a "privileged scaffold" in kinase inhibitor design. Its fused heterocyclic system acts as a bioisostere of adenine, the core of ATP.[2] This structural mimicry allows it to effectively compete with ATP by forming critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a conserved motif that anchors the inhibitor.[3] From this stable anchor point, medicinal chemists can introduce various substituents to extend into more variable regions of the binding pocket, thereby engineering potency and, crucially, selectivity for different kinase targets. This scaffold has been successfully employed to develop inhibitors for a range of kinases, including Fibroblast Growth Factor Receptors (FGFRs), Janus Kinases (JAKs), and Bruton's Tyrosine Kinase (BTK).[4]
Caption: Interaction of the pyrrolo[2,3-b]pyrazine core with the kinase hinge region.
Comparative Selectivity Profiles of Pyrrolo[2,3-b]pyrazine Inhibitors
The versatility of the pyrrolo[2,3-b]pyrazine core is evident in the diverse selectivity profiles that can be achieved through chemical modification. By altering the substituents, the same core can be guided to inhibit vastly different kinase families. Below is a comparison of representative inhibitors based on this scaffold, highlighting their primary targets and selectivity against other kinases.
| Compound Class | Primary Target(s) | Representative IC₅₀ (Primary Target) | Key Selectivity Notes | Reference |
| FGFR Inhibitor | FGFR1, FGFR2, FGFR3, FGFR4 | ~1-100 nM | Highly selective against other receptor tyrosine kinases like c-Met and VEGFR2. Modifications were optimized to enhance FGFR binding. | [1][3][4] |
| JAK/ITK Inhibitor | JAK3, ITK | ~100-1000 nM | Designed as dual inhibitors for autoimmune disorders. Showed high selectivity against other JAK isoforms (JAK1, JAK2) in kinome-wide screens. | [1] |
| JAK1-Selective Inhibitor | JAK1 | ~0.16 nM | Modifications to a related pyrrolopyrimidine scaffold demonstrate that high selectivity (>40-fold over JAK2) can be achieved within the same kinase family. | [5] |
Note: IC₅₀ values are highly dependent on assay conditions (e.g., ATP concentration) and should be compared with caution across different studies.
The key takeaway is that selectivity is not inherent to the core itself, but is engineered through the careful selection of chemical groups that exploit unique features in the target kinase's ATP pocket. For instance, in the development of FGFR inhibitors, optimization efforts focused on moieties that could form novel binding interactions within the FGFR active site, leading to high potency for that family while having minimal activity against structurally similar kinases like c-Met.[3]
Gold-Standard Methodologies for Assessing Kinase Inhibitor Selectivity
A multi-tiered approach is essential for a comprehensive assessment of selectivity. This process moves from high-throughput biochemical assays to more physiologically relevant cellular models.
Tier 1: In Vitro Biochemical Assays
These assays represent the frontline of selectivity profiling, measuring the direct effect of an inhibitor on the enzymatic activity of purified kinases. The choice of assay technology is critical, as each has distinct advantages and potential for artifacts.
Causality Behind Experimental Choices:
-
Why Purified Enzymes? This reductionist approach eliminates variables like cell permeability and competing cellular proteins, providing a direct measure of enzyme-inhibitor interaction.
-
Why Vary ATP Concentration? Performing assays at the Kₘ for ATP allows for a more direct comparison of inhibitor affinity (Kᵢ).[6] However, testing at physiological ATP concentrations (~1-5 mM) can provide a better prediction of cellular potency.
Experimental Protocol: Luminescence-Based ADP Detection (e.g., ADP-Glo™)
This is a robust, high-throughput method that measures kinase activity by quantifying the amount of ADP produced.[7] It is considered a universal assay because it can be applied to virtually any kinase, regardless of its substrate.
Step-by-Step Methodology:
-
Reaction Setup: In a 384-well plate, combine the kinase, its specific substrate, ATP (at a defined concentration, e.g., Kₘ or 1 mM), and the inhibitor compound across a range of concentrations (e.g., 10-point serial dilution). Include "no enzyme" and "no inhibitor" controls.
-
Kinase Reaction: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent, which contains an ADP-dependent kinase. This reagent simultaneously stops the kinase reaction (by depleting the remaining ATP) and converts the newly produced ADP into ATP in a 1:1 ratio. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent. This contains luciferase and its substrate, luciferin. The newly generated ATP from step 3 is used by the luciferase to produce light. Incubate for 30 minutes at room temperature to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence on a plate reader. The light signal is directly proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Caption: Workflow for a luminescence-based biochemical kinase assay.
Tier 2: Large-Scale Kinome Profiling
While testing against a small, curated panel of kinases is informative, a broader screen is necessary to uncover unexpected off-target interactions.[8][9] Several specialized contract research organizations (CROs) offer kinome profiling services against hundreds of human kinases.[10][11]
Causality Behind Experimental Choices:
-
Why a Large Panel? The human kinome is vast. A broad screen provides a global view of an inhibitor's selectivity and can preemptively identify potential liabilities that could cause toxicity later in development.
-
Why a Single Dose First? An initial screen is often performed at a single, high concentration (e.g., 1 or 10 µM) to identify any potential "hits." Any kinase showing significant inhibition at this concentration is then selected for a full dose-response (IC₅₀) determination.
Caption: Conceptual difference between single-target and kinome-wide screening.
Tier 3: Cellular Assays for Target Engagement and Pathway Modulation
Confirming that an inhibitor engages its intended target within a living cell is a critical validation step. Cellular assays account for factors like membrane permeability and competition with high intracellular ATP concentrations.
Experimental Protocol: Phospho-Protein Western Blotting
This technique measures the inhibitor's ability to block a specific signaling pathway downstream of the target kinase.
Causality Behind Experimental Choices:
-
Why Phospho-Specific Antibodies? These antibodies only recognize the activated (phosphorylated) form of a downstream substrate. A reduction in the phospho-signal upon inhibitor treatment is direct evidence of target inhibition in the cellular context.
-
Why a Ligand Stimulation? For many receptor tyrosine kinases (e.g., FGFR), the pathway is not constitutively active. Cells must be stimulated with the appropriate growth factor (e.g., FGF) to switch the pathway on, providing a dynamic range to measure inhibition.
Step-by-Step Methodology:
-
Cell Culture and Starvation: Culture appropriate cells (e.g., a cancer cell line with an activating FGFR mutation) to ~80% confluency. Serum-starve the cells for 4-24 hours to reduce basal kinase activity.
-
Inhibitor Pre-treatment: Treat the cells with the pyrrolo[2,3-b]pyrazine inhibitor at various concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Ligand Stimulation: Stimulate the cells with a specific ligand (e.g., FGF2 for the FGFR pathway) for a short period (e.g., 15 minutes) to induce phosphorylation.
-
Cell Lysis: Immediately wash the cells with cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation states of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with a primary antibody specific to the phosphorylated downstream target (e.g., anti-phospho-FRS2 for the FGFR pathway).
-
Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
-
Detection: Add a chemiluminescent substrate and image the resulting signal.
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) protein (e.g., anti-total-FRS2) to confirm equal protein loading.
Caption: Inhibition of the FGFR signaling pathway by a pyrrolo[2,3-b]pyrazine inhibitor.
Conclusion: Building a Robust Selectivity Case
Assessing the selectivity of a kinase inhibitor is not a single experiment but a comprehensive campaign. For compounds based on the pyrrolo[2,3-b]pyrazine core, this guide outlines a logical, evidence-based progression from direct enzymatic inhibition to confirmation of target engagement in a complex cellular environment. By understanding the "why" behind each protocol and integrating data from biochemical, kinome-wide, and cellular assays, researchers can build a trustworthy and compelling selectivity profile, which is paramount for the successful development of next-generation targeted therapies.
References
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Zhang, C., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. Molecules. Available at: [Link]
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Jiang, A., et al. (2018). Structure-Based Discovery of a Series of 5H-Pyrrolo[2,3-b]pyrazine FGFR Kinase Inhibitors. National Library of Medicine. Available at: [Link]
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Abdel-Maksoud, M. S., et al. (2024). Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. Scientific Reports. Available at: [Link]
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Scott, J. D., et al. (2021). Antitarget Selectivity and Tolerability of Novel Pyrrolo[2,3-d]pyrimidine RET Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]
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Bamborough, P., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Expert Opinion on Drug Discovery. Available at: [Link]
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Jones, B. S., et al. (2024). Design and Synthesis of Novel Aminoindazole-pyrrolo[2,3-b]pyridine Inhibitors of IKKα That Selectively Perturb Cellular Non-Canonical NF-κB Signalling. Molecules. Available at: [Link]
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Traxler, P., et al. (2001). Pyrrolo[2,3-d]pyrimidine and Pyrazolo[3,4-d]pyrimidine Derivatives as Selective Inhibitors of the EGF Receptor Tyrosine Kinase. Journal of Medicinal Chemistry. Available at: [Link]
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Zhang, C., et al. (2017). Discovery and Biological Evaluation of a Series of Pyrrolo[2,3-b]pyrazines as Novel FGFR Inhibitors. Molecules. Available at: [Link]
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Al-Harbi, S. A., & Al-Rashood, S. T. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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El-Gamal, M. I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Pharmaceuticals. Available at: [Link]
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Romagnoli, R., et al. (2019). Structure activity optimization of 6H-pyrrolo[2,3-e][4][12][13]triazolo[4,3-a]pyrazines as Jak1 kinase inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]
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Kumar, A., et al. (2024). Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. Bioorganic Chemistry. Available at: [Link]
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El-Gamal, M. I., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. ResearchGate. Available at: [Link]
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Jaramillo, G., & Korkola, J. (2017). Recent advances in methods to assess the activity of the kinome. F1000Research. Available at: [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal. Available at: [Link]
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Park, S., et al. (2021). Discovery and Biological Evaluation of N-Methyl-pyrrolo[2,3-b]pyridine-5-carboxamide Derivatives as JAK1-Selective Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Zhou, Y., et al. (2019). Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH Application Notes. Available at: [Link]
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Reaction Biology. Kinase Panel Screening and Profiling Service. Reaction Biology. Available at: [Link]
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Le-Tiran, A., et al. (2024). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Preprints.org. Available at: [Link]
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Abou-Seri, S., et al. (2018). Identification of new pyrrolo[2,3-d]pyrimidines as potent VEGFR-2 tyrosine kinase inhibitors. ResearchGate. Available at: [Link]
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Reaction Biology. Kinase Selectivity Panels. Reaction Biology. Available at: [Link]
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Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]
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Lu, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of[4][12][13]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]
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Wang, T., et al. (2019). Synthesis and evaluation of hydrazinyl-containing pyrrolo[2,3-d]pyrimidine series as potent, selective and oral JAK1 inhibitors for the treatment of rheumatoid arthritis. European Journal of Medicinal Chemistry. Available at: [Link]
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Weinberg, L. R., et al. (2011). 2,7-Pyrrolo[2,1-f][4][12][13]triazines as JAK2 inhibitors: modification of target structure to minimize reactive metabolite formation. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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El-Damasy, A. K., et al. (2022). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules. Available at: [Link]
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A Senior Application Scientist's Guide to Evaluating the ADME Properties of Novel 5H-pyrrolo[2,3-b]pyrazine Kinase Inhibitors
Introduction: The Pyrrolo[2,3-b]pyrazine Scaffold and the ADME Imperative
The 5H-pyrrolo[2,3-b]pyrazine core is a privileged scaffold in modern medicinal chemistry, renowned for its role in potent kinase inhibitors targeting critical signaling pathways in oncology and other therapeutic areas.[1][2] Derivatives originating from versatile building blocks like methyl 2-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate are of particular interest for developing selective agents against targets such as the Fibroblast Growth Factor Receptor (FGFR).[2][3] However, potent bioactivity alone does not make a drug. The journey from a promising "hit" to a viable clinical candidate is paved with the challenges of optimizing its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. A failure to systematically evaluate these pharmacokinetic parameters is a primary cause of late-stage attrition in drug development.[4]
This guide provides a comprehensive, field-proven framework for researchers engaged in the discovery and optimization of novel pyrrolopyrazine derivatives. We will move beyond rote protocol recitation to explain the causality behind experimental choices, enabling you to build a robust, self-validating ADME data package. Our tiered approach—from rapid in silico and high-throughput in vitro screening to definitive in vivo characterization—is designed to empower data-driven decisions, conserve resources, and accelerate the identification of candidates with the highest probability of clinical success.
A Tiered Strategy for ADME Evaluation
A successful ADME evaluation is not a checklist but a logical progression of assays, where the results from one tier inform the experiments in the next. This strategy ensures that resource-intensive studies are reserved for the most promising compounds.
Caption: Tiered workflow for ADME evaluation of drug candidates.
Tier 1: Early-Stage ADME Profiling for Hit-to-Lead Selection
At this stage, the goal is rapid, cost-effective screening of a larger number of derivatives to eliminate compounds with fundamental ADME liabilities.
In Silico ADME Prediction
Causality: Before synthesizing or testing compounds, computational tools provide a crucial first pass.[5] By predicting key physicochemical properties from structure alone, we can flag potential issues like poor solubility or high lipophilicity (which often correlates with toxicity and non-specific binding) and prioritize resources for the most promising chemical space.
Methodology:
-
Tools: Utilize freely available platforms like SwissADME or commercial software packages like ACD/ADME Suite.[6][7]
-
Input: Chemical structure of the pyrrolo[2,3-b]pyrazine derivative (SMILES or SDF format).
-
Key Parameters to Analyze:
-
LogP/LogD: Lipophilicity. An optimal range is typically 1-3 for oral drugs.
-
Aqueous Solubility (LogS): Poor solubility is a major hurdle for absorption.
-
Topological Polar Surface Area (TPSA): An indicator of membrane permeability. Values >140 Ų often correlate with poor cell penetration.
-
Lipinski's Rule of Five: A set of heuristics to evaluate drug-likeness.
-
Experimental High-Throughput Assays
Causality: A drug must be in solution to be absorbed. This assay provides an early, experimental measure of a compound's solubility, which is fundamental to its potential for oral bioavailability.
Experimental Protocol: Turbidimetric Solubility Assay
-
Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing phosphate-buffered saline (PBS), pH 7.4. The final DMSO concentration should be kept low (e.g., <1%) to minimize co-solvent effects.
-
Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to reach equilibrium.
-
Measurement: Read the plate on a nephelometer or plate reader capable of measuring light scattering (turbidity) at a specific wavelength (e.g., 620 nm).
-
Analysis: The solubility limit is the concentration at which a significant increase in turbidity is observed compared to buffer-only wells.
Causality: The ability of a drug to passively diffuse across the gastrointestinal (GI) tract is a primary determinant of its absorption. The PAMPA assay models this transcellular permeation in a highly simplified, cell-free system, making it ideal for high-throughput screening.[8][9][10] It isolates passive diffusion from the complexities of active transport and efflux, providing a clear rank-ordering of compounds based on this single, critical property.[9]
Caption: Schematic of the Parallel Artificial Membrane Permeability Assay (PAMPA).
Experimental Protocol: PAMPA-GIT
-
Membrane Coating: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., 1% lecithin) in an organic solvent (e.g., dodecane).[11]
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with PBS, pH 7.4.
-
Prepare Donor Plate: Add solutions of the test compounds (e.g., 100 µM) in a buffer mimicking the GI tract (e.g., pH 6.5) to the coated donor plate.
-
Assemble and Incubate: Place the donor plate onto the acceptor plate, creating a "sandwich," and incubate for 4-5 hours at room temperature.[9][11]
-
Quantification: After incubation, separate the plates and determine the compound concentration in both donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the permeability coefficient (Pe). Compounds are often categorized as low, medium, or high permeability based on their Pe values, with controls like atenolol (low) and propranolol (high) for validation.[11]
Causality: The liver is the primary site of drug metabolism.[12] An initial assessment of a compound's stability in the presence of liver enzymes, particularly the Cytochrome P450 (CYP) family, is critical for predicting its hepatic clearance and half-life.[13] Unstable compounds are likely to be cleared too rapidly in vivo to be effective. This assay uses microsomes, which are vesicles of the endoplasmic reticulum containing the majority of Phase I metabolic enzymes.[12]
Experimental Protocol: Human and Rat Liver Microsomal Stability
-
Prepare Incubation Mixture: In a 96-well plate, prepare a mixture containing liver microsomes (e.g., from human or rat) and phosphate buffer (pH 7.4).[13][14]
-
Pre-incubation: Add the test compound (e.g., final concentration of 1 µM) and pre-incubate the plate at 37°C for 5 minutes.
-
Initiate Reaction: Start the metabolic reaction by adding a solution of the cofactor NADPH.[12] For a negative control, add buffer instead of NADPH.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[12][14]
-
Sample Processing: Centrifuge the plate to precipitate proteins.[13]
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.
-
Data Calculation: Plot the natural log of the percentage of compound remaining versus time. From the slope of this line, calculate the in vitro half-life (t½) and intrinsic clearance (CLint).[13]
Tier 1 Data Comparison Guide (Illustrative Data)
| Compound ID | Scaffold Modification | Solubility (µM) | PAMPA Pe (10⁻⁶ cm/s) | HLM Stability t½ (min) | RLM Stability t½ (min) | Tier 1 Decision |
| Ref-Cmpd | Known Kinase Inhibitor | 45 | 8.5 | 40 | 35 | - |
| PYR-001 | Parent (R=H) | 15 | 10.2 | >60 | 55 | Proceed |
| PYR-002 | R = -CH₂OH | 95 | 2.1 | 50 | 28 | Proceed with Caution (Low Perm.) |
| PYR-003 | R = -CF₃ | 5 | 15.5 | 12 | 8 | Terminate (Poor Stability/Sol.) |
| PYR-004 | R = -morpholine | 70 | 9.8 | >60 | >60 | High Priority |
HLM: Human Liver Microsomes; RLM: Rat Liver Microsomes. Data is for illustrative purposes only.
Tier 2: Lead Optimization with Mechanistic In Vitro Assays
Compounds that pass Tier 1 screening are subjected to more detailed assays to understand specific ADME mechanisms that could impact their clinical utility.
Cytochrome P450 (CYP) Inhibition
Causality: Inhibition of major CYP isoforms (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is a primary cause of clinically relevant drug-drug interactions (DDIs).[15][16] If a new drug inhibits an enzyme responsible for metabolizing a co-administered drug, it can lead to toxic accumulation of the second drug.[17] Therefore, assessing the DDI potential early is a regulatory expectation and a critical safety evaluation.[16][18]
Experimental Protocol: Fluorometric CYP Inhibition Assay
-
Reagents: Use recombinant human CYP enzymes, specific fluorogenic probe substrates for each isoform, and NADPH.
-
Incubation: In a 96-well plate, incubate the test compound (at various concentrations) with a specific CYP isoform and its probe substrate in buffer at 37°C.
-
Initiate Reaction: Start the reaction by adding NADPH.
-
Read Fluorescence: After a set incubation time (e.g., 30 minutes), stop the reaction and measure the fluorescent signal produced by the metabolized probe.
-
Data Analysis: Compare the fluorescence in the presence of the test compound to a vehicle control. Calculate the concentration that causes 50% inhibition (IC₅₀) for each isoform. A low IC₅₀ value (<1-10 µM) indicates a potential for DDI.
Plasma Protein Binding (PPB)
Causality: Once in the bloodstream, drugs can bind to plasma proteins like albumin.[19] It is generally accepted that only the unbound (free) fraction of a drug is available to distribute into tissues, interact with its target, and be cleared.[20] High plasma protein binding (>99%) can significantly reduce the effective concentration of a drug and makes the compound's pharmacokinetics more sensitive to changes in protein levels.[21]
Experimental Protocol: Rapid Equilibrium Dialysis (RED)
-
Device Setup: Use a Rapid Equilibrium Dialysis (RED) device, which consists of two chambers separated by a semipermeable membrane with an 8 kDa molecular weight cutoff.[20]
-
Sample Addition: Add plasma (human, rat) spiked with the test compound (e.g., 1-5 µM) to one chamber. Add PBS to the other chamber.[19][20]
-
Equilibration: Seal the unit and incubate at 37°C with shaking for 4-6 hours to allow the unbound drug to reach equilibrium across the membrane.[20]
-
Sampling: After incubation, take samples from both the plasma and the buffer chambers.
-
Matrix Matching & Analysis: Combine the samples with blank plasma or buffer to ensure an identical matrix for analysis. Quantify the total drug concentration in the plasma chamber and the free drug concentration in the buffer chamber by LC-MS/MS.[19]
-
Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
Tier 2 Data Comparison Guide (Illustrative Data)
| Compound ID | CYP3A4 IC₅₀ (µM) | CYP2D6 IC₅₀ (µM) | Human Plasma fu (%) | Rat Plasma fu (%) | Tier 2 Decision |
| Ref-Cmpd | 15 | >50 | 5.5 | 8.1 | - |
| PYR-001 | >50 | >50 | 8.2 | 10.5 | Proceed to In Vivo |
| PYR-002 | 25 | 45 | 15.1 | 18.3 | Proceed to In Vivo |
| PYR-004 | 0.8 | >50 | 2.5 | 3.0 | Terminate (High DDI Risk) |
fu: fraction unbound. Data is for illustrative purposes only.
Tier 3: Preclinical Candidate Evaluation with In Vivo Pharmacokinetics
The ultimate test of a compound's ADME properties is its behavior in a living system.[22] A well-designed rodent pharmacokinetic (PK) study provides essential data on clearance, volume of distribution, half-life, and, most critically, oral bioavailability.[23][24]
Caption: The central role of unbound drug in pharmacokinetics.
Experimental Protocol: Rat Pharmacokinetic Study
-
Animal Model: Use male Sprague-Dawley rats, often with cannulated jugular veins for ease of blood sampling.[25]
-
Dosing:
-
Intravenous (IV) Group (n=3): Administer a single bolus dose (e.g., 1-2 mg/kg) of the drug formulated in a solubilizing vehicle. This allows for the determination of absolute clearance and volume of distribution.
-
Oral (PO) Group (n=3): Administer a single oral gavage dose (e.g., 5-10 mg/kg) of the drug formulated in a suitable suspension or solution.
-
-
Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) at multiple time points post-dose (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.[25]
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.[23]
-
Pharmacokinetic Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Key In Vivo PK Parameters & Interpretation
| Parameter | Abbreviation | Definition | Why It Matters | Favorable Profile |
| Clearance | CL | The volume of plasma cleared of the drug per unit of time. | High clearance leads to a short duration of action and may require frequent or high doses. | Low to moderate (< 30 mL/min/kg) |
| Volume of Distribution | Vd | The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma. | Indicates the extent of drug distribution into tissues. Very high Vd can suggest tissue sequestration. | Moderate (0.5 - 3 L/kg) |
| Half-Life | t½ | The time required for the drug concentration in the body to be reduced by one-half. | Determines the dosing interval. | 2 - 12 hours for once or twice-daily dosing |
| Oral Bioavailability | %F | The fraction of the oral dose that reaches systemic circulation. | Low bioavailability requires higher oral doses, leading to higher gut exposure and potential for GI toxicity. | High (> 30%) |
Tier 3 Data Comparison Guide (Illustrative Data)
| Compound ID | CL (mL/min/kg) | Vd (L/kg) | t½ (hr) | Oral Bioavailability (%F) | Final Decision |
| Ref-Cmpd | 15 | 1.8 | 4.5 | 40 | - |
| PYR-001 | 25 | 2.5 | 3.9 | 35 | Advance to Efficacy Models |
| PYR-002 | 55 | 1.2 | 1.5 | 8 | Terminate (High clearance, poor F) |
Data is for illustrative purposes only.
Conclusion: Synthesizing Data for Confident Decision-Making
The evaluation of ADME properties is an indispensable component of modern drug discovery. For derivatives of the this compound scaffold, a systematic, tiered approach as outlined in this guide allows for the efficient identification of compounds with a higher likelihood of success. By integrating in silico, in vitro, and in vivo data, research teams can build a comprehensive understanding of a compound's pharmacokinetic profile. This not only facilitates the selection of superior preclinical candidates like PYR-001 in our illustrative example but also provides the critical data package required to advance these novel therapeutics toward the clinic with confidence.
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A Comparative Benchmarking Guide for Novel Pyrrolopyrazine Kinase Inhibitors
Introduction: The Quest for Precision in Kinase Inhibition
The landscape of targeted therapy, particularly in oncology, has been reshaped by the advent of protein kinase inhibitors.[1][2][3] Kinases, as central nodes in cellular signaling networks, regulate a vast array of processes from proliferation and differentiation to apoptosis.[2] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[2][4] Since the landmark approval of imatinib in 2001, the arsenal of FDA-approved kinase inhibitors has expanded significantly, offering new hope for patients with previously intractable diseases.[1][4][5]
Within the diverse chemical space of kinase inhibitors, heterocyclic scaffolds have proven to be particularly fruitful. Among these, the pyrrolopyrazine core has emerged as a privileged structure.[6] Specifically, derivatives of 5H-pyrrolo[2,3-b]pyrazine and pyrrolo[2,3-d]pyrimidine have demonstrated potent inhibitory activity against a range of therapeutically relevant kinases.[6][7][8] Their unique structural features allow for versatile chemical modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[7]
This guide provides a comprehensive framework for the preclinical benchmarking of new pyrrolopyrazine derivatives. We will navigate the critical experimental workflows, from initial biochemical screens to cell-based validation, and contextualize the data against established, clinically relevant kinase inhibitors. The objective is not merely to present protocols, but to instill a strategic and scientifically rigorous approach to identifying and advancing promising new chemical entities.
Strategic Experimental Design: The Foundation of a Robust Benchmark
A successful benchmarking study hinges on a well-conceived experimental design. The choices made at this stage dictate the quality and interpretability of the resulting data.
1. Rationale for Target Kinase Selection:
The selection of target kinases should be hypothesis-driven, based on their established roles in specific pathologies. For this guide, we will focus on a panel of kinases implicated in tumor progression, angiogenesis, and cell cycle control:
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase frequently mutated or overexpressed in various solid tumors, including non-small cell lung cancer.[9]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): A key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[7][8]
-
Fibroblast Growth Factor Receptor (FGFR): A family of receptor tyrosine kinases whose aberrant signaling is linked to the development of numerous cancers.[5]
-
Cyclin-Dependent Kinase 2 (CDK2): A serine/threonine kinase that plays a crucial role in regulating the cell cycle.[7][8]
2. Selection of Benchmark Inhibitors:
To provide a clinically relevant context for our new derivatives, we will use established, multi-targeted and selective FDA-approved inhibitors as benchmarks.[1]
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor known to inhibit VEGFR2, among others. It will serve as a benchmark for the anti-angiogenic potential of our new compounds.[7][8]
-
Acalabrutinib: A highly selective, second-generation Bruton's tyrosine kinase (BTK) inhibitor.[10] While not targeting our primary panel, its inclusion in broader selectivity screens is crucial to assess off-target effects.
-
Erdafitinib: An FDA-approved potent inhibitor of the FGFR family.[5]
3. The Novel Pyrrolopyrazine Series (Hypothetical):
For the purpose of this guide, we will evaluate three novel, hypothetical 5H-pyrrolo[2,3-b]pyrazine derivatives: PZ-1, PZ-2, and PZ-3 . These compounds have been designed based on structure-activity relationship (SAR) studies to exhibit potential multi-kinase inhibitory profiles.[6]
Phase 1: Biochemical Assays for Direct Enzyme Inhibition
The initial step is to determine the direct inhibitory effect of the new compounds on the isolated kinase enzymes.[1] This is typically achieved by measuring the half-maximal inhibitory concentration (IC50).[1][11] An in vitro kinase assay provides a clean, cell-free system to quantify the potency of a compound against its target.[11]
Workflow for Kinase Inhibition Profiling
Caption: Workflow for determining kinase inhibitor IC50 values.
Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[12] More kinase activity results in more ADP, which is converted to ATP, driving a luciferase reaction.[12] Inhibition is therefore measured as a decrease in luminescence.
Materials:
-
Recombinant human kinases (EGFR, VEGFR2, FGFR1, CDK2)
-
Kinase-specific peptide substrates
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds (PZ-1, PZ-2, PZ-3) and benchmark inhibitor (Sunitinib) dissolved in DMSO
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of luminescence detection
Procedure:
-
Compound Preparation: Create a 10-point serial dilution series for each test compound and benchmark inhibitor in DMSO. A typical starting concentration is 10 mM.
-
Kinase Reaction Setup:
-
In each well of a 384-well plate, add 1 µL of the compound dilution. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Add 2 µL of a 2.5x kinase/substrate solution containing the target kinase and its specific peptide substrate in reaction buffer.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the kinase before the reaction starts.
-
-
Initiate Kinase Reaction:
-
Add 2 µL of a 2.5x ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for each kinase to ensure competitive binding can be accurately assessed.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Detect ADP Production:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the newly formed ADP back to ATP and provides the luciferase/luciferin to generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Normalize the data using the "no inhibitor" (100% activity) and "no enzyme" (0% activity) controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Summary: Biochemical Potency
The following table summarizes the hypothetical IC50 values obtained for our novel pyrrolopyrazine derivatives against the target kinase panel.
| Compound | EGFR (IC50, nM) | VEGFR2 (IC50, nM) | FGFR1 (IC50, nM) | CDK2 (IC50, nM) |
| PZ-1 | 150 | 8 | 25 | 300 |
| PZ-2 | >10,000 | 450 | 510 | 15 |
| PZ-3 | 20 | 12 | 18 | 250 |
| Sunitinib | 2,500 | 5 | 150 | >10,000 |
| Erdafitinib | >10,000 | 200 | 2 | >10,000 |
Interpretation of Biochemical Data: From this initial screen, PZ-1 and PZ-3 show potent activity against VEGFR2, comparable to Sunitinib. PZ-3 also demonstrates a multi-targeted profile, inhibiting EGFR and FGFR1 at low nanomolar concentrations. PZ-2 appears to be more selective for CDK2. This data is critical for initial lead selection but lacks the context of a cellular environment.
Phase 2: Cell-Based Assays for Cellular Efficacy
Moving from an isolated enzyme to a cellular system is a critical step to assess a compound's true potential.[13] Cell-based assays evaluate a compound's ability to cross the cell membrane, engage its target in a complex intracellular environment, and exert a biological effect.
Protocol: Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.
Materials:
-
Human cancer cell lines (e.g., HepG2, a hepatocellular carcinoma line known to express EGFR and VEGFR).[7][8]
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test compounds and benchmark inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Clear, flat-bottomed 96-well plates
Procedure:
-
Cell Seeding: Seed HepG2 cells into a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: The next day, replace the medium with fresh medium containing serial dilutions of the test compounds and benchmarks. Include a DMSO-only vehicle control.
-
Incubation: Incubate the cells for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle-treated cells and plot cell viability against the logarithm of compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Summary: Cellular Potency
| Compound | HepG2 Cell Line (GI50, µM) |
| PZ-1 | 0.15 |
| PZ-2 | 5.2 |
| PZ-3 | 0.28 |
| Sunitinib | 0.20 |
Interpretation of Cellular Data: PZ-1 and PZ-3 demonstrate potent anti-proliferative effects in the HepG2 cell line, with GI50 values in the sub-micromolar range and comparable to the clinical drug Sunitinib. This suggests that these compounds effectively penetrate cells and inhibit key pathways controlling cell growth.
Phase 3: Target Engagement and Pathway Analysis
Potent cellular activity must be linked back to the intended molecular target. Does the compound inhibit the kinase inside the cell? This is answered through target engagement studies.
Signaling Pathway Context: The PI3K/AKT and Ras/MAPK Cascades
Many receptor tyrosine kinases, including EGFR and VEGFR, signal through downstream pathways like the PI3K/AKT/mTOR and Ras/MAPK cascades to promote cell proliferation and survival.[9] Inhibiting the upstream kinase should lead to a measurable decrease in the phosphorylation of downstream effector proteins.
Caption: Key signaling pathways downstream of receptor tyrosine kinases (RTKs).
Protocol: Western Blot for Phospho-Protein Analysis
This protocol assesses the phosphorylation status of a downstream effector, such as AKT, to confirm target engagement.
Procedure:
-
Cell Treatment: Seed HepG2 cells and starve them of serum overnight to reduce basal signaling.
-
Stimulation and Inhibition: Pre-treat cells with PZ-3 or Sunitinib (at 1x and 5x their GI50 concentrations) for 2 hours. Then, stimulate the cells with a growth factor (e.g., EGF or VEGF) for 15 minutes to activate the pathway.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane overnight with a primary antibody specific for phosphorylated AKT (p-AKT Ser473).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total AKT to ensure equal protein loading.
Expected Outcome: Treatment with effective inhibitors like PZ-3 and Sunitinib should show a dose-dependent decrease in the p-AKT signal upon growth factor stimulation, while the total AKT levels remain unchanged. This provides direct evidence that the compound is inhibiting the intended signaling cascade within the cell.
Conclusion and Future Directions
This guide outlines a systematic, multi-faceted approach to benchmarking novel pyrrolopyrazine kinase inhibitors. By integrating biochemical potency, cellular efficacy, and target engagement data, we can build a comprehensive profile of our lead candidates.
Based on our hypothetical data:
-
PZ-1 and PZ-3 emerge as promising leads. Both exhibit potent biochemical and cellular activity.
-
PZ-3's multi-targeted profile against EGFR, VEGFR2, and FGFR1 makes it a particularly interesting candidate for cancers driven by multiple signaling pathways.
-
PZ-2 demonstrates selectivity for CDK2, suggesting its potential application in a different therapeutic context focused on cell cycle dysregulation.
The next logical steps for a compound like PZ-3 would involve:
-
Kinome-wide Selectivity Profiling: Screening against a broad panel of several hundred kinases to identify potential off-target liabilities and confirm its selectivity profile.
-
In Vivo Pharmacokinetic (PK) Studies: Assessing the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models.
-
In Vivo Efficacy Studies: Evaluating the anti-tumor activity of the compound in xenograft or patient-derived xenograft (PDX) mouse models.
By following this rigorous, self-validating workflow, researchers can confidently identify and advance the most promising pyrrolopyrazine derivatives from a pool of candidates, accelerating the journey from bench to bedside.
References
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available at: [Link]
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Pyrrolopyrazine derivatives: synthetic approaches and biological activities. ResearchGate. Available at: [Link]
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Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed Central. Available at: [Link]
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Kinase assays. BMG LABTECH. Available at: [Link]
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Synthesis, Characterization and Biological Evaluation of Some Novel Pyrrolopyrimidine Analogues. ResearchGate. Available at: [Link]
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Properties of FDA-approved small molecule protein kinase inhibitors: A 2022 update. ResearchGate. Available at: [Link]
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Pyrrolopyrazine Compounds as ERK5 Inhibitors for Treating Cancer. PMC - NIH. Available at: [Link]
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Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
